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(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Documentation Hub

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  • Product: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
  • CAS: 1228556-71-5

Core Science & Biosynthesis

Foundational

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Guide for Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key molecular fragment for drug discovery and synthesis. The guide details its chemic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key molecular fragment for drug discovery and synthesis. The guide details its chemical and physical properties, offers insights into its synthesis and stereochemical control, and explores its applications as a structural scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Core Chemical and Physical Properties

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral molecule that serves as a valuable building block in the synthesis of novel pharmaceutical compounds.[1] Its structural features, including the stereocenter, the reactive bromine atom, and the primary amine, make it a versatile scaffold for creating diverse chemical libraries.

A summary of its key physicochemical properties is presented below:

PropertyData
Molecular Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol [2][3][4]
CAS Number 1307231-02-2[4][5]
Appearance Solid (form may vary)
Purity Typically ≥97%[6]
Storage Store in an inert gas at room temperature.[2]

Spectroscopic and Analytical Data:

While specific spectral data were not found in the search results, standard analytical techniques would be used to confirm the identity and purity of the compound:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution, which would show a characteristic pattern due to the presence of bromine.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the (R)-isomer.

Synthesis and Stereochemical Integrity

The synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that requires precise control of stereochemistry to yield the desired enantiomer. A generalized synthetic workflow is outlined below.

G cluster_design Molecular Design & Synthesis cluster_screening Screening & Optimization start (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl derivatization Chemical Modification (e.g., Suzuki Coupling, N-alkylation) start->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening (Target-based assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for the use of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in a drug discovery program.

The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents on the aromatic ring. The primary amine can be readily functionalized through various reactions, such as acylation, alkylation, and reductive amination. This dual functionality allows for the systematic exploration of the chemical space around the indane core to optimize biological activity, selectivity, and pharmacokinetic properties.

This compound is also used in research to investigate neurotransmitter receptor interactions, particularly those related to serotonin and dopamine pathways. [2]

Safety, Handling, and Storage

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Use only in a well-ventilated area or under a chemical fume hood. [8]* Avoid breathing dust, fumes, or vapors. [8]* Wash hands thoroughly after handling. [7][8] First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [7][8]* In case of skin contact: Wash with plenty of soap and water. [7][8]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7][8]* If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. [8] Storage and Handling:

  • Store in a tightly closed container in a dry and well-ventilated place. [7]* Keep away from incompatible materials such as acids, acid anhydrides, and acid chlorides. [8]

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of novel compounds, particularly for CNS targets. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • PubChemLite. 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. [Link]

  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). [Link]

  • CRO SPLENDID LAB. 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. [Link]

  • CRO SPLENDID LAB. 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl: Structure, Stereochemistry, and Synthetic Applications

Abstract (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid indane scaffold, coupled with the stereospecific o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid indane scaffold, coupled with the stereospecific orientation of the primary amine and the synthetically versatile bromine handle, makes it a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its structure, the critical importance of its (R)-stereochemistry, detailed synthetic and analytical protocols, and its primary application in the development of selective Sphingosine-1-Phosphate 1 (S1P1) receptor modulators for the treatment of autoimmune diseases. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Importance of a Chiral Intermediate

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to profoundly different pharmacological, pharmacokinetic, and toxicological profiles for each enantiomer.[1][2] (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (hereafter referred to as (R)-4-bromo-1-aminoindane HCl) has emerged as a high-value intermediate precisely because it provides a stereochemically defined foundation for building more complex drug candidates.

Its primary utility lies in its role as a key fragment for the synthesis of potent and selective Sphingosine-1-Phosphate 1 (S1P1) receptor modulators.[3][4] S1P1 receptor agonists are a class of drugs that functionally antagonize the receptor, leading to the sequestration of lymphocytes in the lymph nodes.[5] This mechanism effectively reduces the circulation of autoreactive immune cells, making it a powerful therapeutic strategy for autoimmune conditions such as multiple sclerosis. The (R)-configuration of the amine group on the indane scaffold is often crucial for achieving the desired potency and selectivity for the S1P1 receptor.[6][7]

This guide will deconstruct the molecule's features, from its foundational structure to the practical methodologies required to synthesize, resolve, and characterize it, providing the causal insights behind the experimental choices.

Molecular Structure and Stereochemical Significance

Core Structure

The core structure of the molecule is a 2,3-dihydro-1H-indene, commonly known as an indane. This bicyclic system consists of a benzene ring fused to a cyclopentane ring. Key functional groups are attached to this scaffold:

  • A Bromine Atom (Br) at the C4 position of the aromatic ring. This halogen serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity.[8]

  • An Amine Group (NH₂) at the C1 position of the cyclopentane ring. This is the chiral center of the molecule. As the hydrochloride (HCl) salt, this amine is protonated (NH₃⁺), which enhances its stability and crystallinity, facilitating easier handling and purification.

  • A Stereocenter at the C1 position. The amine group can be oriented either coming out of the plane (R-configuration) or going into the plane (S-configuration).

PropertyValue
Chemical Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol
CAS Number 1307231-02-2[9][10]
Appearance Typically an off-white to pale solid
The Criticality of (R)-Stereochemistry

Biological systems, such as enzyme active sites and receptor binding pockets, are inherently chiral. Consequently, they interact differently with each enantiomer of a chiral drug.[11][12] For many S1P1 receptor modulators derived from this intermediate, the (R)-enantiomer is the eutomer—the stereoisomer possessing the desired pharmacological activity. The (S)-enantiomer, or distomer, may be significantly less active, inactive, or in some cases, contribute to off-target effects or toxicity.[1]

The precise spatial orientation of the amine group in the (R)-configuration is essential for establishing the key binding interactions (e.g., hydrogen bonds, ionic interactions) within the S1P1 receptor pocket. Using the enantiomerically pure (R)-isomer ensures:

  • Enhanced Potency and Selectivity: Maximizing interactions with the target receptor and minimizing interactions with other receptors.

  • Improved Therapeutic Index: Reducing the potential for side effects that might be associated with the distomer.

  • Simplified Pharmacokinetics: Avoiding complex metabolic profiles that can arise from the differential metabolism of two enantiomers.

Therefore, the synthesis and confirmation of this specific stereoisomer are not merely procedural steps but are fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API).

G cluster_Molecule Key Structural Features cluster_Significance Stereochemical Importance Structure 4-Bromo-1-aminoindane Indane Indane Scaffold (Rigid Bicyclic Core) Bromine 4-Bromo Group (Synthetic Handle for Cross-Coupling) Amine (R)-Amine at C1 (Chiral Center for Receptor Binding) Stereo (R)-Configuration is the Eutomer Amine->Stereo dictates Potency High Potency & Selectivity for S1P1 Stereo->Potency leads to Safety Reduced Off-Target Effects & Improved Safety Stereo->Safety leads to

Caption: Logical flow from core structure to pharmacological significance.

Synthesis and Chiral Resolution

The synthesis of (R)-4-bromo-1-aminoindane HCl is a multi-step process that begins with the formation of the racemic ketone precursor, followed by reduction to the racemic amine, and culminating in the critical chiral resolution step.

Workflow Overview

Synthesis_Workflow Start 3-(2-Bromophenyl)propanoic Acid Step1 Step 1: Friedel-Crafts Acylation (Formation of Ketone Precursor) Start->Step1 Ketone 4-Bromo-1-indanone Step1->Ketone Step2 Step 2: Reductive Amination (Conversion to Racemic Amine) Ketone->Step2 Racemate (R,S)-4-Bromo-1-aminoindane Step2->Racemate Step3 Step 3: Chiral Resolution (Diastereomeric Salt Crystallization) Racemate->Step3 Diastereomer Diastereomeric Salt ((R)-Amine + Chiral Acid) Step3->Diastereomer Step4 Step 4: Salt Break & HCl Salt Formation Diastereomer->Step4 Final (R)-4-Bromo-1-aminoindane HCl Step4->Final

Caption: Overall synthetic pathway to the target molecule.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone (Precursor)

Rationale: The synthesis of the indanone ring system is most efficiently achieved via an intramolecular Friedel-Crafts acylation.[13] This reaction requires converting the starting carboxylic acid into a more reactive acyl chloride, which can then cyclize in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1.0 equiv) in an inert solvent such as 1,2-dichloroethane, add thionyl chloride (SOCl₂, 2.5 equiv).[13] Heat the mixture to reflux for several hours until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • Reaction Quench & Solvent Removal: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude 3-(2-bromophenyl)propanoyl chloride is typically used directly in the next step.

  • Friedel-Crafts Cyclization: Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.6-1.7 equiv) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).[13] Cool the suspension in an ice bath.

  • Addition: Dissolve the crude acyl chloride in dry DCM and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature is maintained below 25-30°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-1-indanone. The product can be further purified by recrystallization or column chromatography.[13]

Experimental Protocol: Reductive Amination and Chiral Resolution

Rationale: The ketone is converted to the racemic amine via reductive amination. The subsequent chiral resolution is the most critical step. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid. This forms a pair of diastereomeric salts, which have different physical properties (notably solubility) and can be separated by fractional crystallization.[14][15] L-(+)-Tartaric acid is a common and effective resolving agent for amines.[16]

Step-by-Step Methodology:

  • Reductive Amination (Formation of Racemate):

    • Dissolve 4-bromo-1-indanone (1.0 equiv) in a suitable solvent like methanol or ethanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, along with a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C) are effective.

    • Stir the reaction at room temperature until the ketone is fully consumed (monitor by TLC/HPLC).

    • Work up the reaction by removing the solvent, adding aqueous base (e.g., NaOH), and extracting the free amine into an organic solvent like ethyl acetate or DCM. Dry and concentrate to obtain the crude racemic (R,S)-4-bromo-1-aminoindane.

  • Chiral Resolution (Diastereomeric Salt Crystallization):

    • Dissolve the crude racemic amine in a suitable solvent, often a protic solvent like methanol or ethanol.[16]

    • In a separate flask, dissolve a sub-stoichiometric amount (approx. 0.5 equiv) of the chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution while stirring. The formation of a precipitate (the diastereomeric salt) should be observed.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to maximize crystallization of the less soluble diastereomer.

    • Collect the solid precipitate by filtration. This solid is enriched in one diastereomer (e.g., the (R)-amine-L-tartrate salt). The mother liquor is enriched in the other diastereomer.

    • The enantiomeric excess (e.e.) of the crystallized salt can be improved by one or more recrystallizations.

  • Liberation of the Free Amine and HCl Salt Formation:

    • Suspend the resolved diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

    • Add an aqueous base (e.g., 2M NaOH) to neutralize the tartaric acid and liberate the free (R)-amine into the organic layer.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, and filter.

    • Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether. The (R)-4-bromo-1-aminoindane hydrochloride will precipitate as a solid.

    • Collect the final product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The hydrochloride salt is typically analyzed in a solvent like DMSO-d₆ or D₂O.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Three protons in the aromatic region (typically ~7.0-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Benzylic Methine Proton (H1): A multiplet (often a triplet or quartet) around 4.5-5.0 ppm corresponding to the proton at the C1 position bearing the amine.

  • Methylene Protons (H2 & H3): Complex multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the four protons of the two methylene groups in the cyclopentane ring. These will show geminal and vicinal coupling.

  • Amine Protons (NH₃⁺): A broad singlet in the downfield region, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including the carbon attached to bromine (C4) which will appear at a characteristic shift.

  • Benzylic Methine Carbon (C1): A signal around 55-65 ppm.

  • Methylene Carbons (C2, C3): Two signals in the aliphatic region (~25-40 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, e.e.) of the final product.

Rationale for Method Development: The separation of enantiomers requires a chiral stationary phase (CSP). For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Pirkle-type (π-acid/π-base) CSPs are highly effective.[17][18][19] The mobile phase typically consists of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol). Small amounts of acidic and basic additives are crucial.

  • Acidic Additive (e.g., Trifluoroacetic Acid - TFA): Suppresses deprotonation of residual silanols on the silica support, improving peak shape.

  • Basic Additive (e.g., Diethylamine - DEA or Isopropylamine): Competes with the analyte for polar interaction sites on the CSP, which can improve peak shape and resolution.

Exemplary Chiral HPLC Protocol:

  • Column: A Pirkle-type column such as (R,R)-Whelk-O1 or a polysaccharide-based column like Chiralpak® IA or AD-H.

  • Mobile Phase: A mixture of Hexane and Ethanol (e.g., 90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA) and 0.1% Isopropylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the free amine (liberated from the HCl salt) in the mobile phase.

  • Analysis: Inject a sample of the racemic material first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the resolved sample to determine the peak area ratio, from which the enantiomeric excess (% e.e.) is calculated: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using an electrospray ionization (ESI) source in positive ion mode, the expected molecular ion peak for the free amine (C₉H₁₀BrN) would be observed.

IonExpected m/z
[M+H]⁺ (Free Amine) 212.00/214.00 (due to ⁷⁹Br/⁸¹Br isotopes)

Safety and Handling

As a chemical intermediate, (R)-4-bromo-1-aminoindane HCl requires careful handling in a laboratory or manufacturing setting.

Hazard Identification (Based on related compounds): [20][21]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl is more than a simple chemical; it is an enabling tool for the creation of sophisticated, stereochemically defined therapeutics. Its value is derived from the convergence of a rigid, conformationally restricted scaffold, a strategically placed synthetic handle, and a single, correct stereocenter. A thorough understanding of its synthesis, particularly the nuances of chiral resolution, and the analytical methods required to confirm its purity and structure, is essential for any scientist working in the field of S1P1 receptor modulation and broader drug discovery. The protocols and insights provided in this guide serve as a foundational resource for the effective utilization of this critical chiral building block.

References

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  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
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  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). (n.d.). Cenmed Enterprises.
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Foundational

Introduction: The Indan-Amine Scaffold in Neuropharmacology

An In-Depth Technical Guide to the Mechanism of Action of Bromo-Indan-Amine Derivatives The indan-amine framework is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold that is capable of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Bromo-Indan-Amine Derivatives

The indan-amine framework is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold that is capable of binding to multiple, diverse biological targets.[1] This versatility has made it a cornerstone in the development of therapeutics for central nervous system (CNS) disorders. The most prominent example is Rasagiline (N-propargyl-1(R)-aminoindan), a highly effective treatment for Parkinson's disease. The therapeutic success of such foundational molecules has spurred extensive research into derivatives, aiming to refine potency, enhance selectivity, and introduce novel functionalities.

The introduction of a bromine atom is a classic medicinal chemistry strategy used to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can alter lipophilicity, influence metabolic stability, and introduce new, favorable interactions with a biological target, such as halogen bonding.[2] In the context of the indan-amine scaffold, bromo-substitution has been explored to fine-tune activity at key neurological targets.

This guide provides a detailed examination of the two primary mechanisms of action through which bromo-indan-amine derivatives exert their pharmacological effects: the irreversible inhibition of monoamine oxidase B (MAO-B) and the modulation of plasma membrane monoamine transporters. We will explore the molecular underpinnings of these actions, the experimental methodologies used for their characterization, and the structure-activity relationships that govern their potency and selectivity.

Mechanism I: Selective, Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

The primary and most well-characterized mechanism for several key indan-amine derivatives is the inhibition of Monoamine Oxidase B (MAO-B). This enzyme plays a critical role in the neurochemistry of dopamine and is a major target for therapies aimed at neurodegenerative diseases.

Scientific Rationale: Targeting MAO-B in Neurodegeneration

Monoamine oxidase (MAO) is a mitochondrial flavoenzyme that catalyzes the oxidative deamination of neurotransmitters.[3] It exists in two isoforms, MAO-A and MAO-B, which differ in substrate preference and tissue distribution.[2] In the human brain, MAO-B is predominantly found in glial cells, such as astrocytes, and is primarily responsible for the degradation of dopamine.[4][5] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a profound dopamine deficiency.[4] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its synaptic availability and helping to alleviate the motor symptoms of the disease.[6][7] This targeted inhibition is a validated therapeutic strategy, as it compensates for diminished dopamine production without the side effects associated with non-selective MAO inhibition.[5]

The Prototypical Inhibitor: Rasagiline as a Mechanistic Model

Rasagiline serves as the quintessential model for this class of inhibitors. It is a potent, highly selective, and irreversible inhibitor of MAO-B.[5][7]

  • Covalent Modification: The mechanism of inactivation is not merely competitive binding but a chemical reaction. The propargylamine group of rasagiline forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO-B.[5] This bond is irreversible, meaning that enzymatic activity is only restored upon the synthesis of new enzyme molecules.[4]

  • Therapeutic Outcome: This irreversible inhibition leads to a sustained increase in striatal dopamine levels, providing symptomatic relief for patients.[5][6]

  • Metabolic Advantage: Unlike the earlier MAO-B inhibitor selegiline, rasagiline is metabolized to 1-aminoindan, which is not an amphetamine-like substance, thus avoiding undesirable stimulant side effects.[6][7]

The Role of Bromo-Substitution in Modulating MAO-B Inhibition

While rasagiline itself is not brominated, structure-activity relationship (SAR) studies on related scaffolds, such as indanones and benzofurans, demonstrate the significant impact of bromine substitution on MAO-B inhibition.

  • Enhanced Potency and Selectivity: Studies on 2-heteroarylidene-1-indanones show that substitution with electron-withdrawing groups like halogens can yield high-potency inhibition of MAO-B.[8][9] For example, a derivative with a 5-bromo-2-furan substituent was found to be a particularly potent MAO-B inhibitor.[8] Similarly, studies of bromo-substituted 2-phenylbenzofurans identified derivatives with nanomolar IC₅₀ values, demonstrating a clear preference for inhibiting the MAO-B isoform over MAO-A.[10]

  • Structural Basis for Activity: The rationale for this enhancement lies in the specific interactions within the MAO-B active site. The active site features a hydrophobic "aromatic cage" formed by tyrosine residues.[11] A bromine atom, due to its size and lipophilicity, can form favorable van der Waals interactions or halogen bonds within this pocket, anchoring the inhibitor and increasing its binding affinity. The precise position of the bromine atom is critical; SAR studies show that altering the substitution pattern can dramatically increase or decrease inhibitory activity.[10]

Visualization: MAO-B Inhibition Pathway

The following diagram illustrates the consequence of MAO-B inhibition on dopamine metabolism.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron / Glial Cell Mitochondria cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Dopamine_Synapse Increased Dopamine Concentration DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC BromoIndanAmine Bromo-Indan-Amine (e.g., Rasagiline Scaffold) BromoIndanAmine->MAOB Irreversible Inhibition

Caption: Inhibition of MAO-B by a bromo-indan-amine derivative prevents dopamine breakdown.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The primary method for evaluating the efficacy of a novel inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of the compound's potency.

Objective: To determine the IC₅₀ value of a test bromo-indan-amine derivative against human recombinant MAO-B.

Principle: This protocol utilizes a commercially available fluorescence-based assay kit. The MAO-B enzyme oxidizes a non-fluorescent substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Reconstitute human recombinant MAO-B enzyme, HRP, and the fluorescent probe according to the manufacturer's instructions.

    • Prepare a stock solution of the test bromo-indan-amine derivative in DMSO (e.g., 10 mM).

  • Compound Dilution:

    • Perform a serial dilution of the test compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). A known MAO-B inhibitor like Rasagiline should be run in parallel as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the reaction buffer.

    • Add 2 µL of the diluted test compound or control (DMSO for the 'no inhibition' control).

    • Add 20 µL of the MAO-B enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation step is crucial for irreversible inhibitors to allow time for the covalent bond to form.

    • Prepare a reaction mixture containing the MAO substrate and the fluorescent probe in reaction buffer.

    • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates relative to the control wells (0% inhibition for DMSO, 100% inhibition for a saturating concentration of a known inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism II: Modulation of Monoamine Transporters

A distinct class of indan-amine derivatives, particularly those based on the 2-aminoindan (2-AI) scaffold, does not primarily inhibit enzymes but rather interacts directly with plasma membrane monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.

Scientific Rationale: Targeting DAT, NET, and SERT

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are transmembrane proteins that terminate neurotransmission by clearing their respective monoamines from the synapse.[12][13] These transporters are well-established targets for therapeutic drugs (e.g., antidepressants, which are reuptake inhibitors) and stimulants. Compounds that act as substrates for these transporters can induce reverse transport, or efflux, leading to a rapid, non-vesicular release of neurotransmitters into the synapse.[13] This mechanism is distinct from reuptake inhibition and is characteristic of releasing agents like amphetamine.

The 2-Aminoindan (2-AI) Pharmacophore: A Releasing Agent

Studies have shown that 2-aminoindan and its derivatives are effective monoamine releasing agents.[14][15]

  • Transporter Substrates: These compounds are recognized and transported by DAT, NET, and SERT. This interaction triggers a conformational change in the transporter, causing it to release intracellular monoamines into the synaptic cleft.[13]

  • Selectivity Profile: The substitution pattern on the indan ring is a critical determinant of which transporter is preferentially targeted. The parent compound, 2-AI, is a selective releasing agent for norepinephrine and dopamine, with minimal effect on serotonin.[13][15] However, adding substituents to the aromatic ring, such as methoxy or methylenedioxy groups, significantly increases potency and selectivity for the serotonin transporter (SERT).[16]

Hypothesized Role of Bromo-Substitution

Based on the established SAR of 2-AI derivatives, a bromo-substituent on the aromatic ring is predicted to significantly influence transporter selectivity. Analogous to methoxy or iodo-substitutions, a bromine atom would likely increase the compound's affinity and efficacy at SERT.[13][16] This could shift the pharmacological profile from that of a traditional stimulant (dopamine/norepinephrine-focused) to one with more pronounced empathogenic or mood-elevating effects (serotonin-focused), similar to MDMA but with potentially different neurotoxic profiles.[14]

Visualization: Monoamine Transporter Efflux

This diagram illustrates how a bromo-indan-amine derivative can act as a releasing agent at a dopaminergic synapse.

Transporter_Modulation cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Dopamine_intra Intracellular Dopamine DAT Dopamine Transporter (DAT) Dopamine_extra Extracellular Dopamine DAT->Dopamine_extra 2. Induces reverse transport (Efflux) BromoIndanAmine Bromo-2-Aminoindan BromoIndanAmine->DAT 1. Enters cell via DAT

Caption: A bromo-2-aminoindan derivative inducing dopamine efflux via the DAT transporter.

Experimental Protocol: Synaptosome Monoamine Release Assay

This experiment directly measures the ability of a test compound to induce the release of a neurotransmitter from isolated nerve terminals (synaptosomes).

Objective: To quantify the efficacy (Eₘₐₓ) and potency (EC₅₀) of a test bromo-indan-amine derivative as a dopamine and/or serotonin releasing agent.

Principle: Synaptosomes are isolated, sealed nerve endings that retain functional monoamine transporters. They can be preloaded with radiolabeled neurotransmitters (e.g., [³H]dopamine). The addition of a releasing agent will cause the efflux of the [³H]dopamine, which can be measured by liquid scintillation counting.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat striatum for a dopamine-rich preparation) in ice-cold sucrose buffer.

    • Perform differential centrifugation to pellet and wash the crude synaptosomal fraction.

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Radiolabel Loading:

    • Incubate the synaptosome suspension with a low concentration of [³H]dopamine (or [³H]serotonin) for 30 minutes at 37°C. This allows the transporters to actively accumulate the radiolabel.

  • Release Assay:

    • Aliquot the loaded synaptosomes into tubes containing different concentrations of the test bromo-indan-amine derivative. A known releasing agent like d-amphetamine should be used as a positive control.

    • Incubate for 10-30 minutes at 37°C to allow for release.

    • Terminate the release by rapid filtration through glass fiber filters. This separates the synaptosomes (retained radiolabel) from the buffer (released radiolabel).

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]dopamine released as a percentage of the total radioactivity in the synaptosomes.

    • Plot the percent release versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximum effect) values.

Multi-Target Activity and Neuroprotective Effects

The versatility of the indan-amine scaffold extends beyond these two primary mechanisms, allowing for the design of multi-functional drugs and revealing intrinsic neuroprotective properties.

Multi-Modal Drugs: The Case of Ladostigil

Ladostigil is a prime example of rational drug design based on the indan-amine core. It was developed by combining the pharmacophore of the MAO-B inhibitor rasagiline with that of a cholinesterase inhibitor.[17] The result is a single molecule that acts as both an irreversible MAO-B inhibitor and a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17][18] This multi-target approach is being investigated for diseases like Alzheimer's, which involve deficits in both dopaminergic and cholinergic systems.[19][20]

Intrinsic Neuroprotective Pathways

Preclinical studies have revealed that both rasagiline and ladostigil possess neuroprotective properties that are independent of their enzyme inhibition activities.[5][19] This suggests the indan-amine structure itself can engage with cell survival pathways.

  • Signaling Cascade Activation: These compounds have been shown to regulate amyloid precursor protein (APP) processing and activate pro-survival signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[19][20]

  • Anti-Apoptotic Effects: The mechanism involves the modulation of cell survival proteins, such as upregulating anti-apoptotic members of the Bcl-2 family and inhibiting cell death markers.[19] This prevents the fall in mitochondrial membrane potential, a key step in the apoptotic cascade.[20]

Visualization: Neuroprotective Signaling Cascade

Neuroprotection IndanAmine Bromo-Indan-Amine Derivative PKC Protein Kinase C (PKC) IndanAmine->PKC Activates MAPK MAPK Pathway (ERK) IndanAmine->MAPK Activates Bcl2 ↑ Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) IndanAmine->Bcl2 Modulates sAPPalpha sAPPα Release (Non-amyloidogenic) PKC->sAPPalpha MAPK->sAPPalpha CellSurvival Increased Neuronal Survival sAPPalpha->CellSurvival Mitochondria Mitochondrial Stabilization Bcl2->Mitochondria Mitochondria->CellSurvival

Caption: Neuroprotective signaling pathways activated by indan-amine derivatives.

Quantitative Data Summary

The following table summarizes the pharmacological activity of representative 2-aminoindan derivatives at monoamine transporters, illustrating the powerful effect of ring substitution on selectivity. Data for specific bromo-derivatives are less common in public literature, but the trend from these analogs is highly informative for predicting their behavior.

CompoundSERT Release (EC₅₀, nM)NET Release (EC₅₀, nM)DAT Release (EC₅₀, nM)Selectivity ProfileReference
2-Aminoindan (2-AI) >10,00086439NET / DAT Selective[15]
MDAI 1141171,334SERT / NET Selective[15]
MMAI 313,101>10,000Highly SERT Selective[15]
5-IAI (Iodo-analog) 1135501,840SERT Selective[14]

Data presented are indicative and sourced from published in vitro studies.

Conclusion

The bromo-indan-amine scaffold represents a versatile and powerful platform for the design of novel CNS therapeutics. The mechanism of action is critically dependent on the specific structural arrangement of the molecule. Derivatives based on the N-propargyl-1-aminoindan template, analogous to rasagiline, function as highly selective, irreversible inhibitors of MAO-B, offering a potent strategy for increasing synaptic dopamine. In contrast, derivatives built on the 2-aminoindan core act as monoamine releasing agents, with the position and nature of substituents—including bromine—dictating their selectivity profile for dopamine, norepinephrine, or serotonin transporters. Furthermore, the core scaffold possesses intrinsic neuroprotective properties, activating cell survival pathways independent of its primary pharmacological target. This mechanistic dichotomy allows for the rational design of drugs with tailored neurochemical effects, from symptomatic treatment of Parkinson's disease to potential novel antidepressants or empathogens, making bromo-indan-amine derivatives a rich area for future drug discovery and development.

References

  • Vertex AI Search Result[21] Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. Vertex AI Search.

  • Vertex AI Search Result[17] Ladostigil - Wikipedia. Wikipedia.

  • Vertex AI Search Result[6] Rasagiline - Wikipedia. Wikipedia.

  • Vertex AI Search Result[19] The neuroprotective mechanism of action of the multimodal drug ladostigil. IMR Press.

  • Vertex AI Search Result[4] What is the mechanism of Rasagiline mesylate?. Patsnap Synapse.

  • Vertex AI Search Result[5] Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central.

  • Vertex AI Search Result[7] Rasagiline in treatment of Parkinson's disease. PubMed Central.

  • Vertex AI Search Result[18] Ladostigil – Knowledge and References. Taylor & Francis.

  • Vertex AI Search Result[12] Buy 2-Aminoindan | 2975-41-9. Smolecule.

  • Vertex AI Search Result[20] Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment. PubMed.

  • Vertex AI Search Result[14] Substituted 2-aminoindane - Wikipedia. Wikipedia.

  • Vertex AI Search Result[13] 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central.

  • Vertex AI Search Result[16] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed.

  • Vertex AI Search Result[15] 2-Aminoindane - Wikipedia. Wikipedia.

  • Vertex AI Search Result[3] Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.

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Exploratory

A Technical Guide to the Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine: From Classical Resolution to Modern Biocatalysis

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine has emerged as a valuable chiral building block in medicinal chemistry. Its rigid bicyclic scaffold, combined with the synthetic versatility of the primary amine and the aryl brom...

Author: BenchChem Technical Support Team. Date: January 2026

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine has emerged as a valuable chiral building block in medicinal chemistry. Its rigid bicyclic scaffold, combined with the synthetic versatility of the primary amine and the aryl bromide functional groups, makes it a significant intermediate for the synthesis of complex pharmaceutical candidates and for the exploration of structure-activity relationships (SAR).[1][2] The bromine atom serves as a key handle for cross-coupling reactions, while the stereochemically defined amine allows for precise interaction with biological targets.[2] This guide provides an in-depth review of the synthetic strategies developed for this compound, tracing the evolution from traditional methods to modern, highly efficient biocatalytic approaches.

Synthesis of the Prochiral Precursor: 4-Bromo-1-indanone

The journey to the chiral amine begins with the robust synthesis of its prochiral ketone precursor, 4-Bromo-1-indanone. The most prevalent and scalable method relies on an intramolecular Friedel-Crafts acylation of an activated 3-(2-bromophenyl)propanoic acid derivative.[3] This approach ensures the correct regiochemistry of the bromo-substituent on the aromatic ring.

Experimental Protocol: Two-Step Synthesis of 4-Bromo-1-indanone[3]

Step 1: Synthesis of 3-(2-Bromophenyl)propanoyl chloride

  • To a solution of 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane (10 mL per gram of acid), add thionyl chloride (2.5 equiv).

  • Heat the mixture to reflux and maintain for 24 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 3-(2-bromophenyl)propanoyl chloride is used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in dichloromethane (DCM, 2 mL per gram of AlCl₃).

  • Cool the suspension in an ice bath to maintain a temperature below 27°C.

  • Dissolve the crude acid chloride from Step 1 in DCM (2 mL per gram of starting acid) and add it dropwise to the AlCl₃ suspension over 30-60 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and water.

  • Extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid is dried in a vacuum oven to yield 4-Bromo-1-indanone as an off-white solid.

This reliable procedure provides the key starting material in high yield, setting the stage for the crucial stereoselective amination step.

The Evolution of Enantioselective Synthesis

The central challenge in synthesizing the target compound is the stereoselective installation of the amine at the C1 position to yield the desired (R)-enantiomer. Historically, this was achieved by resolving a racemic mixture, a process burdened by a theoretical maximum yield of only 50%. Modern advancements, particularly in biocatalysis, have revolutionized this process, enabling direct asymmetric synthesis with near-perfect enantioselectivity.

The Classical Approach: Reductive Amination and Diastereomeric Salt Resolution

The traditional pathway involves two distinct stages: the formation of a racemic mixture of the amine, followed by its separation into individual enantiomers.

Stage A: Racemic Synthesis via Reductive Amination Reductive amination is a robust method for converting ketones to amines.[4] In this process, 4-bromo-1-indanone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the amine. Sodium triacetoxyborohydride is an effective reducing agent for this transformation as it is mild and tolerant of the acidic conditions that favor imine formation.[4]

Stage B: Chiral Resolution The resulting racemic 4-bromo-2,3-dihydro-1H-inden-1-amine is then resolved using a chiral resolving agent, such as (+)-tartaric acid.[5] The chiral acid reacts with both enantiomers of the basic amine to form a pair of diastereomeric salts. These salts, (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate, have different physical properties, most importantly, different solubilities.[5] Through careful selection of solvent and crystallization conditions, one diastereomer preferentially crystallizes from the solution, allowing for its separation by filtration. The desired enantiomer is then recovered by treating the isolated salt with a base to neutralize the chiral acid.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow for classical resolution of 4-bromo-1-aminoindan.

While effective, this method is inherently inefficient. At least 50% of the material is the undesired (S)-enantiomer, which must be discarded or recycled through a separate racemization process, adding steps and cost.[6]

The Modern Approach: Direct Asymmetric Synthesis via Biocatalysis

The discovery and engineering of ω-transaminase (ω-TA or ATA) enzymes have provided a superior alternative for producing chiral amines.[7] These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) directly to a prochiral ketone, creating a new stereocenter with high fidelity.[8]

The Mechanism of Transamination The reaction proceeds via a "ping-pong bi-bi" mechanism, utilizing a pyridoxal 5'-phosphate (PLP) cofactor covalently bound to a lysine residue in the enzyme's active site.[9]

  • First Half-Reaction: The amino donor (e.g., isopropylamine) enters the active site, displaces the lysine, and transfers its amino group to the PLP cofactor, forming pyridoxamine phosphate (PMP). The deaminated donor is released as a ketone (e.g., acetone).

  • Second Half-Reaction: The ketone substrate (4-bromo-1-indanone) enters the active site. The PMP transfers the amino group to the ketone's carbonyl carbon. The enzyme's chiral environment dictates the facial selectivity of this addition, leading to the preferential formation of one enantiomer. The resulting chiral amine is then released, regenerating the PLP-bound enzyme for the next catalytic cycle.

This biocatalytic approach offers a direct, single-step conversion of the ketone to the enantiopure amine, overcoming the 50% yield limitation of classical resolution.[10]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Biocatalytic synthesis using a ω-transaminase.

Experimental Protocol: Representative Transaminase Reaction[8][10]
  • Prepare a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 8.0).

  • Add the ω-transaminase enzyme (typically as a lyophilized powder or cell-free extract).

  • Add the pyridoxal 5'-phosphate (PLP) cofactor (e.g., 0.5 mM).

  • Add the amine donor, isopropylamine, in large excess (e.g., 1 M) to drive the reaction equilibrium towards product formation.

  • Add the substrate, 4-Bromo-1-indanone, dissolved in a water-miscible co-solvent like DMSO (e.g., 20% v/v) to overcome solubility issues. The final substrate concentration is typically in the range of 20-50 mM.

  • Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-50°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction by adding a strong base (e.g., 10 M NaOH).

  • Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Dry the organic layer, concentrate, and purify the product if necessary. The enantiomeric excess (ee) is determined by chiral HPLC.

Comparison of Synthetic Strategies

The evolution from classical resolution to biocatalysis represents a significant leap in efficiency, sustainability, and elegance for the synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

FeatureClassical ResolutionAsymmetric Biocatalysis (Transaminase)
Theoretical Max. Yield 50% (without racemization)~100%
Enantioselectivity (ee) Dependent on crystallization efficiencyOften >99%
Atom Economy Poor (resolving agent is waste)High (byproduct is acetone)
Process Steps 3 (Amination, Salt Formation, Liberation)1 (Direct Amination)
Reaction Conditions Organic solvents, variable temperaturesAqueous media, mild temperatures
Environmental Impact Higher solvent waste, potential metal reductants"Green" process, biodegradable catalyst
Key Advantage Established, well-understood technologyHigh efficiency, high selectivity, sustainable
Key Disadvantage Inherent 50% loss of materialRequires specific enzyme, potential substrate inhibition

Conclusion

The synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine provides a clear illustration of the progress in modern asymmetric synthesis. While classical resolution remains a viable, albeit inefficient, method, the advent of engineered ω-transaminases has established a new standard. Biocatalysis offers a direct, highly enantioselective, and environmentally benign route to this valuable chiral building block. For researchers and drug development professionals, the adoption of these modern enzymatic methods enables the scalable and sustainable production of key intermediates like (R)-4-bromo-1-aminoindan, accelerating the discovery and development of new therapeutics.

References

  • Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 84-93. Available from: [Link]

  • Pharmaffiliates. Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Available from: [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. (2010). Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Koszelewski, D., et al. (2010). ω-Transaminases for the Synthesis of Non-Racemic α-Chiral Primary Amines. Trends in Biotechnology, 28(6), 324-332. Available from: [Link]

  • Gotor-Fernández, V., et al. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Available from: [Link]

  • Slabu, I., et al. (2017). Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. ACS Catalysis, 7(12), 8385–8395. Available from: [Link]

  • Janssen, D. B., & Fraaije, M. W. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis, 2. Available from: [Link]

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Foundational

A Technical Guide to the Target Identification and Validation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Authored For: Advanced Research & Development Professionals From: The Senior Application Scientist Desk This document provides an in-depth technical framework for the systematic identification, validation, and characteri...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Advanced Research & Development Professionals From: The Senior Application Scientist Desk

This document provides an in-depth technical framework for the systematic identification, validation, and characterization of the potential biological targets of the novel compound, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Given its structural similarities to known pharmacologically active agents, a rigorous, multi-pronged approach is essential to elucidate its mechanism of action and therapeutic potential. This guide is structured not as a rigid protocol, but as a logical, causality-driven workflow, reflecting field-proven strategies in modern drug discovery.

Foundational Analysis: Structural Homology and Target Hypothesis Generation

The chemical architecture of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine, featuring a core 1-aminoindan moiety, immediately suggests a high probability of interaction with the monoaminergic system. This structural class is well-represented in neuropharmacology. For instance, Rasagiline, an (R)-1-aminoindan derivative, is a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. Other substituted aminoindanes are known to interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The presence of a bromine atom at the 4-position introduces a unique electronic and steric profile that necessitates a de novo investigation rather than simple extrapolation from existing analogues. Our primary hypothesis, therefore, is that (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a modulator of monoamine oxidases and/or monoamine transporters. This hypothesis will form the basis of our initial screening cascade.

The Target Discovery & Validation Workflow: A Phased Approach

A successful target validation campaign proceeds from broad, unbiased screening to highly specific, mechanistic studies. This ensures efficient resource allocation and builds a robust data package.

Target_Validation_Workflow cluster_0 Phase 1: In Silico & Broad Screening cluster_1 Phase 2: Target Confirmation (In Vitro) cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular & System-Level Validation A Compound Structure (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine B In Silico Prediction (e.g., SwissTargetPrediction) A->B Structural Input C Broad Panel Screen (e.g., Eurofins SafetyScreen44) A->C Physical Compound D Radioligand Binding Assays (Affinity - Ki) B->D Predicted Targets C->D Identified Hits E Functional Assays (Potency - IC50/EC50) D->E Confirmed Binders F Enzyme Kinetics (e.g., Lineweaver-Burk) E->F For Enzymes (MAO) G Transporter Uptake Kinetics (e.g., Michaelis-Menten) E->G For Transporters H Cell-Based Assays (e.g., Neurotransmitter release) F->H G->H I Ex Vivo / In Vivo Models H->I

Caption: A phased workflow for target identification and validation.

Phase 1: Initial Target Identification

The goal of this phase is to cast a wide net to identify the most probable, high-affinity targets.

In Silico Target Prediction

Before committing to expensive wet-lab experiments, computational methods can refine our hypotheses.

  • Rationale: Algorithms like SwissTargetPrediction leverage the principle of chemical similarity, comparing the query structure to a vast database of known ligands to predict a spectrum of likely protein targets. This is a cost-effective method to prioritize experimental resources.

  • Methodology:

    • Obtain the 2D structure or SMILES string of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

    • Submit the structure to a web-based prediction server (e.g., SwissTargetPrediction).

    • Analyze the output, paying close attention to targets with high probability scores, particularly those within the monoaminergic system (MAOs, DAT, SERT, NET).

Broad Panel Radioligand Binding Screen

This is an empirical, unbiased approach to identify potential interactions across a wide range of common drug targets.

  • Rationale: A broad binding screen, such as the Eurofins SafetyScreen44 or similar panels, provides critical, early-stage data on both potential primary targets and unwanted off-target interactions, which is vital for assessing selectivity and potential side effects.

  • Methodology:

    • The compound is submitted to a contract research organization (CRO) offering the screening service.

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of ~44 receptors, ion channels, and transporters.

    • The result is reported as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) flags a "hit" that warrants further investigation.

Phase 2: Target Confirmation and Potency Determination

Hits from Phase 1 must be confirmed and quantified. This phase focuses on determining the affinity (Ki) and functional potency (IC50) for the most promising targets.

Quantitative Radioligand Binding Assays (Affinity)
  • Rationale: These assays determine the equilibrium dissociation constant (Ki) of the compound for a specific target, providing a quantitative measure of binding affinity. A lower Ki value indicates higher affinity.

  • Core Protocol: Competitive Radioligand Binding for DAT

    • Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT). A suitable radioligand is [³H]WIN 35,428.

    • Assay Setup: In a 96-well plate, combine:

      • hDAT-expressing membranes (5-10 µg protein).

      • A fixed concentration of [³H]WIN 35,428 (e.g., 2-3 nM, near its Kd).

      • A range of concentrations of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination: Rapidly filter the plate contents through a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Detection: Wash the filters with ice-cold buffer, dry the filtermat, and measure the retained radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total Binding - NSB.

      • Plot the percent specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

      • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Profile

TargetRadioligandKi (nM)
Dopamine Transporter (DAT)[³H]WIN 35,42815.2
Serotonin Transporter (SERT)[³H]Citalopram89.7
Norepinephrine Transporter (NET)[³H]Nisoxetine125.4
Monoamine Oxidase A (MAO-A)[³H]Ro 41-1049> 1,000
Monoamine Oxidase B (MAO-B)[³H]L-Deprenyl45.3
Functional Assays (Potency)
  • Rationale: While binding indicates affinity, a functional assay confirms that this binding translates into a biological effect (e.g., inhibition of transporter function). The IC50 from a functional assay is a critical measure of the compound's potency.

  • Core Protocol: Synaptosomal [³H]Dopamine Uptake Assay

    • Preparation: Prepare synaptosomes from rodent (e.g., rat striatum) brain tissue through differential centrifugation.

    • Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine for 10-15 minutes at 37°C.

    • Initiation: Initiate the uptake reaction by adding a low concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The incubation must be within the linear range of uptake.

    • Termination: Stop the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

    • Controls:

      • Total Uptake: No inhibitor.

      • Non-specific Uptake: Include a known potent DAT inhibitor (e.g., 10 µM GBR-12909) or conduct the assay at 4°C.

    • Detection & Analysis: Measure the radioactivity on the filters via scintillation counting. Plot the percent inhibition of specific uptake versus log concentration of the test compound and fit the curve to determine the IC50 value.

Table 2: Hypothetical Functional Potency Profile

AssayIC50 (nM)
Dopamine Uptake Inhibition28.5
Serotonin Uptake Inhibition150.1
Norepinephrine Uptake Inhibition210.8
MAO-B Enzyme Inhibition75.6

Phase 3: Elucidating the Mechanism of Action

Once affinity and potency are established, it is crucial to understand how the compound interacts with its primary target.

Investigating Reversibility and Competitive Nature
  • Rationale: Understanding whether the compound is a reversible or irreversible inhibitor, and whether it competes with the natural substrate, is fundamental to its pharmacological profile. Irreversible inhibitors (like Rasagiline for MAO-B) form a covalent bond with the target. Competitive inhibitors bind to the same site as the endogenous substrate.

  • Methodology for MAO-B Inhibition:

    • Reversibility: Perform a dialysis experiment. Incubate the enzyme (MAO-B) with a high concentration of the compound. Then, dialyze the mixture extensively to remove any unbound compound. Measure the remaining enzyme activity. If activity is restored, the inhibition is reversible. If it is not, it is likely irreversible.

    • Competitive Mechanism: Perform an enzyme kinetics study. Measure the rate of MAO-B activity at various concentrations of the substrate (e.g., benzylamine) in the absence and presence of different fixed concentrations of the inhibitor. Plot the data using a Lineweaver-Burk (double reciprocal) plot. A competitive inhibitor will increase the apparent Km (the x-intercept) without changing the Vmax (the y-intercept).

Lineweaver_Burk origin y_axis origin->y_axis 1/V x_axis origin->x_axis 1/[S] y_intercept 1/Vmax x_intercept_no_inhib -1/Km x_intercept_no_inhib->y_intercept No Inhibitor x_intercept_inhib -1/Km (app) x_intercept_inhib->y_intercept + Competitive Inhibitor

Caption: Lineweaver-Burk plot illustrating competitive inhibition.

Conclusion and Forward Look

Based on this systematic workflow, we can build a comprehensive pharmacological profile of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. The hypothetical data presented suggest a compound with preferential, high-potency activity as a dopamine reuptake inhibitor, with secondary, weaker activity as a MAO-B inhibitor. This dual-action profile could be of significant therapeutic interest. The next logical steps would involve assessing its activity in cell-based models (e.g., measuring dopamine release in cultured neurons) and advancing to in vivo pharmacokinetic and pharmacodynamic studies to determine its potential as a novel therapeutic agent for CNS disorders.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Uhl, G. R., & Johnson, P. S. (2001). Neurotransmitter Transporter Assays. Current Protocols in Neuroscience. Available at: [Link]

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). A Straightforward Method for Determining Kinetic Parameters. In Biochemistry (5th edition). W H Freeman. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in Asymmetric Synthesis

Abstract Chiral amines are foundational pillars in the field of asymmetric synthesis, serving as catalysts, auxiliaries, and indispensable building blocks for stereochemically complex molecules.[1][2] (R)-4-Bromo-2,3-dih...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are foundational pillars in the field of asymmetric synthesis, serving as catalysts, auxiliaries, and indispensable building blocks for stereochemically complex molecules.[1][2] (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, with its rigid bicyclic framework and defined stereocenter, has emerged as a valuable synthon for introducing chirality in the development of novel pharmaceuticals.[3] Its structural features are particularly suited for creating intermediates used in the synthesis of central nervous system (CNS) agents and sphingosine-1-phosphate (S1P) receptor modulators.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key chiral intermediate, complete with actionable protocols and mechanistic insights.

Introduction: The Strategic Value of Chiral Indenylamines

The precise three-dimensional arrangement of atoms in a drug molecule is critical to its biological function.[1][6][7] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[2][7] Consequently, the ability to selectively synthesize a single desired enantiomer—a practice known as asymmetric synthesis—is a cornerstone of modern medicinal chemistry.

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to a class of constrained cyclic amines that offer predictable stereochemical control. Its key attributes include:

  • A Rigid Scaffold: The fused ring system minimizes conformational flexibility, allowing for more predictable facial selectivity during reactions.

  • A Defined Stereocenter: The (R)-configuration at the C1 position serves as a powerful chiral directing group.

  • Functional Handles: The primary amine provides a nucleophilic site for coupling reactions, while the aryl bromide allows for subsequent cross-coupling transformations (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

This application note will detail the synthetic pathway to obtain this chiral amine from its ketone precursor and illustrate its use in asymmetric transformations.

Physicochemical Properties & Handling

A summary of the key properties of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is presented below.

PropertyValue
CAS Number 1251922-71-0[8][9][10]
Molecular Formula C₉H₁₁BrClN[3][8]
Molecular Weight 248.55 g/mol [3][8]
Appearance Off-white to white solid
Storage Store at room temperature under an inert atmosphere.[3]

Handling: As a hydrochloride salt, the compound is generally stable and less volatile than the corresponding free base. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or chemical fume hood.

Experimental Protocols & Methodologies

The effective use of the target chiral amine begins with its synthesis. The following sections provide step-by-step protocols for preparing the necessary precursor and executing the key asymmetric transformation.

Workflow Overview: From Precursor to Chiral Amine

The overall synthetic strategy involves two main stages: the synthesis of the prochiral ketone, 4-bromo-1-indanone, followed by its asymmetric conversion to the desired (R)-amine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Synthesis A 3-(2-Bromophenyl)propanoic acid B Friedel-Crafts Acylation A->B C 4-Bromo-1-indanone (Prochiral Ketone) B->C D Asymmetric Reductive Amination C->D E (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine D->E F HCl Salt Formation E->F G Final Product (Hydrochloride Salt) F->G

Fig. 1: Overall synthetic workflow.
Protocol 1: Synthesis of 4-Bromo-1-indanone (Prochiral Ketone)

Principle: This protocol utilizes an intramolecular Friedel-Crafts acylation. The starting material, 3-(2-bromophenyl)propanoic acid, is first converted to its more reactive acid chloride, which then cyclizes in the presence of a Lewis acid to form the five-membered ketone ring.

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dichloroethane (DCE)

  • Ice, water, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane (DCE).

    • Carefully add thionyl chloride (2.5 eq) to the solution.

    • Heat the mixture to reflux and maintain for 3-4 hours, or until gas evolution ceases.

    • Causality Note: Thionyl chloride converts the carboxylic acid to the highly reactive acid chloride, which is necessary for the subsequent intramolecular acylation. Refluxing ensures the reaction goes to completion.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Intramolecular Friedel-Crafts Cyclization:

    • In a separate, larger flask under an inert atmosphere (N₂ or Ar), prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.6-1.7 eq) in anhydrous dichloromethane (DCM).

    • Cool the AlCl₃ suspension to 0°C using an ice bath.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: AlCl₃ is a powerful Lewis acid that coordinates to the acid chloride, activating it for electrophilic aromatic substitution. The dropwise addition at low temperature controls the exothermic reaction and minimizes side products.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench by pouring the reaction mixture into a beaker containing a slurry of crushed ice. Stir vigorously until the ice has melted.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield 4-bromo-1-indanone as a solid.

Protocol 2: Asymmetric Reductive Amination to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Principle: This transformation is the key stereochemistry-defining step. It is achieved via a biocatalytic reductive amination using an engineered ω-transaminase. Transaminases are highly efficient enzymes for the synthesis of chiral amines from ketones, offering exceptional enantioselectivity and operating under mild, environmentally benign conditions.[11][12]

Materials:

  • 4-Bromo-1-indanone

  • ω-Transaminase (e.g., a commercially available (R)-selective variant)

  • Isopropylamine (IPM) or Alanine as the amine donor

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

    • Add the ω-transaminase enzyme, the PLP cofactor (typically ~1 mM), and the amine donor (e.g., isopropylamine, 10-20 eq).

    • Causality Note: PLP is an essential cofactor for transaminase activity, acting as a temporary carrier of the amino group. A large excess of the amine donor (like IPM) is used to drive the reaction equilibrium towards the product amine. The resulting acetone byproduct is volatile and easily removed.

    • In a separate vial, dissolve the 4-bromo-1-indanone substrate (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO.

  • Biocatalytic Transformation:

    • Add the substrate solution to the buffered enzyme mixture with vigorous stirring.

    • Maintain the reaction at the optimal temperature for the chosen enzyme (e.g., 30-45°C) and pH.

    • Monitor the reaction progress by HPLC or GC analysis by periodically taking samples, quenching with a strong base, extracting with an organic solvent, and analyzing the organic phase. The reaction typically runs for 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction has reached completion, adjust the pH of the mixture to >11 with a NaOH solution to ensure the product amine is in its free base form.

    • Extract the product into an organic solvent like MTBE or ethyl acetate (3x).

    • Causality Note: Basification is crucial to deprotonate the amine hydrochloride, making it soluble in organic solvents and facilitating its extraction from the aqueous enzymatic medium.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-4-bromo-2,3-dihydro-1H-inden-1-amine free base.

  • Salt Formation:

    • Dissolve the crude free base in a suitable solvent (e.g., MTBE or diethyl ether).

    • Slowly add a solution of HCl in an organic solvent (1.0-1.1 eq) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Expected Outcome & Validation:

ParameterTypical ValueValidation Method
Conversion >95%HPLC, GC
Enantiomeric Excess (e.e.) >99%Chiral HPLC
Isolated Yield 80-90%Gravimetric

Mechanism of Stereochemical Control

The exceptional enantioselectivity of the transaminase-catalyzed reaction stems from the highly organized chiral environment of the enzyme's active site.[11]

Principle of Asymmetric Induction: The enzyme binds the prochiral 4-bromo-1-indanone and the PLP-amine cofactor in a precise orientation. The bulky bromine atom and the fused ring structure of the indanone are accommodated in a specific pocket. This binding arrangement sterically blocks one face of the ketone's carbonyl group (the Si-face), leaving only the other face (Re-face) accessible for nucleophilic attack by the amino group from the PLP cofactor. This forced, single-pathway approach ensures the exclusive formation of the (R)-enantiomer.

G cluster_0 Enzyme Active Site cluster_1 Steric Blockage Ketone 4-Bromo-1-indanone (Prochiral Substrate) PLP PLP-Amine (Cofactor) Ketone->PLP Attack on Re-face (Allowed) Product (R)-Amine Product (>99% e.e.) PLP->Product

Fig. 2: Stereochemical induction by the enzyme.

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a high-value chiral building block whose synthesis can be achieved with exceptional stereocontrol using modern biocatalytic methods. The protocols provided herein offer a reliable and scalable route to this intermediate, enabling its application in the synthesis of complex pharmaceutical targets. The rigid structure of the indenyl scaffold, combined with the predictable stereochemistry imparted by enzymatic synthesis, makes it an authoritative choice for researchers in drug discovery and development aiming to construct novel chiral molecules with high enantiomeric purity.

References

  • Wikipedia. (n.d.). Sphingosine-1-phosphate receptor modulator. Retrieved from [Link]

  • R Discovery. (2011). Synthetic Sphingosine 1-Phosphate Receptor Modulators - Opportunities and Potential Pitfalls. Retrieved from [Link]

  • AccelaChemBio. (n.d.). 1251922-71-0, 1-Amino-4-bromoindane Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Modulators of Sphingosine-1-Phosphate Pathway Biology: Recent Advances of Sphingosine-1-Phosphate Receptor 1 (S1P 1 ) Agonists and Future Perspectives. Retrieved from [Link]

  • Molbase. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • University of Liverpool. (2013). Asymmetric Reductive Amination. Retrieved from [Link]

  • CRO Splendid Lab. (n.d.). (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amino Acids in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using CC1012 wild-type enzyme and the best design M9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl in Medicinal Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral bicyclic primary amine that has emerged as a critical building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral bicyclic primary amine that has emerged as a critical building block in medicinal chemistry. Its rigid indane core provides a well-defined three-dimensional structure, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. The presence of a primary amine and an aryl bromide offers two orthogonal synthetic handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth overview of the application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl, with a particular focus on its utility in the synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators. S1P1 modulators are a class of drugs that have shown significant therapeutic potential in the treatment of autoimmune diseases such as multiple sclerosis.[1][2] This document will detail field-proven protocols for key synthetic transformations, explain the rationale behind experimental choices, and provide a framework for the utilization of this versatile intermediate in drug discovery programs.

Core Synthetic Strategy: From Building Block to Bioactive Molecule

The primary utility of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl lies in a two-step synthetic sequence: initial N-acylation of the primary amine followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position. This strategy allows for the introduction of diverse functionalities at both ends of the molecule, enabling the fine-tuning of pharmacological properties.

G A (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl B N-Acylation A->B Acyl Chloride/Carboxylic Acid C N-Acylated Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D Arylboronic Acid, Pd Catalyst, Base E Final Bioactive Molecule (e.g., S1P1 Modulator) D->E

Caption: General synthetic workflow utilizing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl.

Part 1: N-Acylation of the Primary Amine

The first key transformation is the acylation of the primary amine. This reaction forms a stable amide bond and introduces a significant portion of the final molecule's structure. The choice of acylating agent is dictated by the desired therapeutic target and SAR.

Mechanistic Insight: Nucleophilic Acyl Substitution

The N-acylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and eliminate a leaving group (e.g., chloride ion). A base is required to neutralize the acidic byproduct (HCl) and drive the reaction to completion.

G cluster_0 Nucleophilic Attack cluster_1 Elimination Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Lone pair attack TetrahedralIntermediate [R-NH₂⁺-C(O⁻)(Cl)-R'] AcylChloride->TetrahedralIntermediate Intermediate [R-NH₂⁺-C(O⁻)(Cl)-R'] AmideProduct R-NH-CO-R' Intermediate->AmideProduct Reformation of C=O ChlorideIon Cl⁻

Caption: Simplified mechanism of N-acylation of a primary amine with an acyl chloride.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol provides a general and robust method for the N-acylation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl using an acyl chloride. The use of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions.

Materials:

ReagentCAS NumberMolecular WeightEquivalents
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl1307231-02-2248.551.0
Acyl Chloride (e.g., Benzoyl Chloride)98-88-4140.571.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.5
Dichloromethane (DCM), anhydrous75-09-284.93-
1 M Hydrochloric Acid (HCl)7647-01-036.46-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01-
Brine (Saturated NaCl solution)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous DCM (to a concentration of approximately 0.1 M). Add DIPEA (2.5 equiv) to the suspension. Stir for 10-15 minutes at room temperature. The use of 2.5 equivalents of base is necessary to neutralize the HCl salt and the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A precipitate of diisopropylethylammonium chloride may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated product.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the N-acylated intermediate in hand, the next key step is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 4-position of the indane core, which is often crucial for achieving high potency and selectivity for the target receptor.

Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-acylated indane derivative, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxidativeAddition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 ReductiveElimination Reductive Elimination ArPd(II)Ar'L2->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' ReductiveElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the N-Acylated Intermediate

This protocol is adapted from procedures for similar aryl bromides and provides a reliable starting point for the Suzuki-Miyaura coupling of N-acylated (R)-4-bromo-2,3-dihydro-1H-inden-1-amine derivatives.

Materials:

ReagentCAS NumberMolecular WeightEquivalents
N-Acylated (R)-4-bromo-2,3-dihydro-1H-inden-1-amine derivative--1.0
Arylboronic AcidVariesVaries1.2 - 1.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.05 - 0.10
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0 - 3.0
1,4-Dioxane or Toluene123-91-188.11-
Water7732-18-518.02-
Ethyl Acetate141-78-688.11-

Procedure:

  • Reaction Setup: To a Schlenk flask, add the N-acylated bromo-indane derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Part 3: Application in S1P1 Receptor Modulation

The bi-aryl indane derivatives synthesized via the described protocols are potent modulators of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in the regulation of the immune system, particularly in controlling the egress of lymphocytes from lymph nodes.[1][2]

Signaling Pathway and Mechanism of Action

S1P1 receptor agonists, such as the approved drug Fingolimod, bind to the receptor on lymphocytes. This binding initially activates the receptor but subsequently leads to its internalization and degradation. The functional loss of S1P1 from the lymphocyte surface prevents the cells from responding to the S1P gradient that normally directs their exit from the lymph nodes. This results in the sequestration of lymphocytes in the lymph nodes, reducing the number of circulating lymphocytes that can mediate autoimmune damage in peripheral tissues.

S1P1_Pathway S1P1_Modulator S1P1 Modulator (Indane Derivative) S1P1_Receptor S1P1 Receptor S1P1_Modulator->S1P1_Receptor Binds to Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked Lymphocyte Lymphocyte in Lymph Node Circulation Reduced Circulating Lymphocytes Egress_Blocked->Circulation Therapeutic_Effect Reduced Autoimmune Inflammation Circulation->Therapeutic_Effect

Caption: Simplified signaling pathway of S1P1 receptor modulators.

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl is a valuable and versatile building block for medicinal chemistry. The protocols outlined in this guide for N-acylation and Suzuki-Miyaura cross-coupling provide a robust and reliable pathway for the synthesis of complex, biologically active molecules, particularly S1P1 receptor modulators. The ability to systematically modify the structure at two distinct points allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this scaffold a cornerstone in the development of novel therapeutics for autoimmune diseases.

References

  • Urbano, M., Guerrero, M., Rosen, H., & Roberts, E. (2013). Modulators of the Sphingosine 1-phosphate receptor 1. Bioorganic & Medicinal Chemistry Letters, 23(23), 6377-6389. [Link]

  • Park, S. J., & Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Molecules and cells, 40(5), 329–338. [Link]

Sources

Method

Application Notes and Protocols for Reactions Involving (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine

Abstract This technical guide provides detailed application notes and experimental protocols for synthetic transformations involving the chiral building block, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. This compound is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for synthetic transformations involving the chiral building block, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. This compound is a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of novel central nervous system (CNS) agents.[1] Its unique structure, featuring a chiral benzylic amine and an aryl bromide, allows for diverse functionalization through modern cross-coupling methodologies. This document will focus on two key palladium-catalyzed reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The protocols provided are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic campaigns.

Introduction: The Significance of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine in Medicinal Chemistry

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a privileged scaffold in the design of pharmacologically active molecules. The indane framework is a common motif in compounds targeting CNS disorders, and the stereochemistry of the amine at the C1 position is often crucial for biological activity. The presence of the bromine atom at the C4 position provides a synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

The primary utility of this intermediate lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1][2] This guide will provide detailed protocols for two of the most powerful cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the synthesis of 4-aryl-2,3-dihydro-1H-inden-1-amine derivatives. This reaction is instrumental in creating biaryl structures, which are prevalent in many pharmaceutical agents.[3][4][5]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl-4-amino-2,3-dihydro-1H-inden-1-amine derivatives. This reaction is a premier method for the construction of C-N bonds, forming diarylamines that are also key pharmacophores.[1][6][7]

The following sections will provide detailed, step-by-step protocols for these transformations, along with insights into the rationale behind the choice of reagents and reaction conditions.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine and all other reagents used. Based on data for structurally similar compounds such as 4-bromoaniline, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Exposure Routes: Avoid contact with skin and eyes. Harmful if swallowed or inhaled.[8]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[8]

    • Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of (R)-4-Aryl-2,3-dihydro-1H-inden-1-amines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[3][4][5] In this protocol, we describe the coupling of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine with a generic arylboronic acid.

Reaction Scheme:

Rationale for Reagent Selection:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. [Pd(PPh₃)₄] is a common and effective choice. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used, which is reduced in situ.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Suzuki couplings, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective.

  • Base: A base is required to activate the boronic acid.[3] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol:

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Amount
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine1.0(e.g., 212 mg, 1.0 mmol)
Arylboronic Acid1.2(1.2 mmol)
[Pd(PPh₃)₄]0.05(5 mol%, 58 mg)
K₂CO₃2.0(276 mg, 2.0 mmol)
1,4-Dioxane-(8 mL)
Water-(2 mL)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, [Pd(PPh₃)₄] (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-4-aryl-2,3-dihydro-1H-inden-1-amine.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: (R)-Bromo-indenamine Arylboronic Acid K₂CO₃ B Add Catalyst: [Pd(PPh₃)₄] A->B C Inert Atmosphere: Evacuate & Backfill (3x) B->C D Add Solvents: Degassed Dioxane/Water C->D E Heat & Stir: 90 °C, 12-24 h D->E F Monitor Progress: TLC / LC-MS E->F G Cool to RT & Dilute: EtOAc & Water F->G H Extraction: Separate Layers G->H I Dry & Concentrate H->I J Purification: Column Chromatography I->J K (R)-4-Aryl-indenamine J->K Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of (R)-N-Aryl-4-amino-2,3-dihydro-1H-inden-1-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][6][7] This protocol details the coupling of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine with a generic primary or secondary amine.

Reaction Scheme:

Rationale for Reagent Selection:

  • Palladium Catalyst: A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to promote the reaction.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a frequent choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Detailed Protocol:

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMolar Equiv.Amount
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine1.0(e.g., 212 mg, 1.0 mmol)
Amine (R¹R²NH)1.2(1.2 mmol)
Pd₂(dba)₃0.02(2 mol%, 18 mg)
XPhos0.08(8 mol%, 38 mg)
NaOtBu1.4(135 mg, 1.4 mmol)
Toluene (anhydrous)-(10 mL)

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv), and the ligand, XPhos (0.08 equiv).

  • Add (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (10 mL) followed by the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: NaOtBu, Pd₂(dba)₃, XPhos (R)-Bromo-indenamine B Seal & Add Liquids: Anhydrous Toluene Amine A->B C Heat & Stir: 100-110 °C, 12-24 h B->C D Monitor Progress: TLC / LC-MS C->D E Cool to RT & Quench: Sat. aq. NH₄Cl D->E F Extraction: EtOAc E->F G Dry & Concentrate F->G H Purification: Column Chromatography G->H I (R)-N-Aryl-indenamine H->I Final Product

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular routes to a wide array of derivatives. The protocols detailed in this guide are intended to serve as a robust starting point for researchers in drug discovery and development. As with any chemical reaction, optimization of the conditions for specific substrates may be necessary to achieve optimal yields and purity.

References

  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Oxford Lab Fine Chem LLP. (p-Bromoaniline) MSDS. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application

The Crucial Role of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride in Chiral API Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is of paramount importance. The biological activity and safety profile of a drug are often i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is of paramount importance. The biological activity and safety profile of a drug are often intrinsically linked to the specific three-dimensional arrangement of its atoms. Consequently, the use of enantiomerically pure chiral building blocks is a cornerstone of efficient and reliable API synthesis. Among these vital synthons, (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride has emerged as a key intermediate, particularly in the synthesis of complex therapeutic agents targeting a range of diseases, from cancer to central nervous system disorders.[1]

This comprehensive guide delves into the synthesis, characterization, and application of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. We will provide detailed protocols for its preparation via asymmetric synthesis and chiral resolution, and showcase its application in the synthesis of a prominent API. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block in their synthetic endeavors.

The Strategic Advantage of the 4-Bromo-1-aminoindane Scaffold

The 4-bromo-1-aminoindane scaffold offers a unique combination of structural features that make it a valuable asset in medicinal chemistry. The rigid indane framework provides a well-defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The primary amine at the C-1 position serves as a versatile handle for the introduction of various substituents and for the construction of larger molecular architectures. Furthermore, the bromine atom at the C-4 position opens up a vast array of possibilities for further functionalization through cross-coupling reactions, allowing for the exploration of a wide chemical space.

Synthesis of Enantiomerically Pure (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine: Two Proven Pathways

The preparation of the enantiomerically pure (R)-amine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or chiral resolution of the racemic amine. Both methods have their merits and are employed based on factors such as scalability, cost, and available expertise.

Pathway 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

Asymmetric synthesis offers an elegant and efficient route to the desired enantiomer, minimizing the loss of material associated with resolving a racemate. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][3] This alcohol can then be readily converted to the corresponding amine.

The key to the CBS reduction is the use of a chiral oxazaborolidine catalyst, which directs the hydride delivery from a stoichiometric reducing agent, typically borane, to one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.[3][4]

Experimental Protocol: Asymmetric Reduction of 4-Bromo-1-indanone

This protocol outlines the asymmetric reduction of 4-bromo-1-indanone to (R)-4-bromo-2,3-dihydro-1H-inden-1-ol, the precursor to the target amine.

Materials:

  • 4-Bromo-1-indanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).

  • Catalyst Activation: Cool the flask to 0-5 °C in an ice bath and slowly add the borane-THF complex (0.6 equivalents) dropwise. Stir the mixture for 15-20 minutes at this temperature to allow for the formation of the active catalyst complex.

  • Substrate Addition: In a separate flask, dissolve 4-bromo-1-indanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the pre-formed catalyst complex at 0-5 °C over a period of 30 minutes.

  • Reduction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to decompose any excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl solution and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude (R)-4-bromo-2,3-dihydro-1H-inden-1-ol.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure alcohol.

The resulting chiral alcohol can then be converted to the desired amine through standard synthetic procedures, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to an azide followed by reduction.

Diagram: Asymmetric Synthesis Workflow

G cluster_0 Asymmetric Synthesis Ketone 4-Bromo-1-indanone Alcohol (R)-4-Bromo-1-indanol Ketone->Alcohol Asymmetric Reduction Catalyst (R)-CBS Catalyst + BH3·THF Catalyst->Alcohol Amine (R)-4-Bromo-1-aminoindane Alcohol->Amine Amination HCl_salt (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Amine->HCl_salt HCl Salt Formation

Caption: Workflow for the asymmetric synthesis of the target chiral amine.

Pathway 2: Chiral Resolution of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

Chiral resolution is a classical and industrially scalable method for separating enantiomers.[5] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] For the resolution of a basic amine like 4-bromo-2,3-dihydro-1H-inden-1-amine, a chiral acid is the resolving agent of choice. L-(+)-Tartaric acid is a readily available and effective resolving agent for this purpose.[6]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol describes the resolution of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine.

Materials:

  • Racemic 4-bromo-2,3-dihydro-1H-inden-1-amine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Salt Formation: Dissolve racemic 4-bromo-2,3-dihydro-1H-inden-1-amine (1.0 equivalent) in warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid will preferentially crystallize out of solution. To maximize the yield, the flask can be cooled in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, which is enriched in the (S)-enantiomer, can be set aside for potential racemization and recycling of the unwanted enantiomer.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of water and dichloromethane. Add 10% NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free (R)-4-bromo-2,3-dihydro-1H-inden-1-amine.

  • Hydrochloride Salt Formation: Dissolve the free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of solution.

  • Isolation of the Final Product: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain (R)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

Diagram: Chiral Resolution Workflow

G cluster_1 Chiral Resolution Racemate Racemic 4-Bromo-1-aminoindane Diastereomers Diastereomeric Salts ((R)-Amine-(L)-Tartrate & (S)-Amine-(L)-Tartrate) Racemate->Diastereomers ResolvingAgent L-(+)-Tartaric Acid ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation R_Salt (R)-Amine-(L)-Tartrate (solid) Separation->R_Salt S_Salt (S)-Amine-(L)-Tartrate (in solution) Separation->S_Salt R_Amine (R)-4-Bromo-1-aminoindane R_Salt->R_Amine Basification HCl_salt (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride R_Amine->HCl_salt HCl Salt Formation

Caption: Workflow for the chiral resolution of the racemic amine.

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (ee) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[7][8]

Table 1: Typical Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel® OD-H or equivalent polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C
Injection Vol. 10 µL

Under these conditions, the two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Application in API Synthesis: A Key Building Block for Lenalidomide

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine is a precursor to key intermediates in the synthesis of several APIs. A prominent example is its utility in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma and other cancers.[9] While the commercial synthesis of Lenalidomide itself may not directly start from this exact bromo-substituted indanamine, the core chemical transformations are highly relevant and demonstrate the synthetic utility of this building block. The key step involves the coupling of a chiral amine with a suitable phthalic anhydride derivative or a related electrophile.

The following protocol illustrates a representative coupling reaction that is analogous to the core bond formation in the synthesis of immunomodulatory imide drugs (IMiDs).

Experimental Protocol: Coupling Reaction for the Synthesis of a Lenalidomide Analog

This protocol describes the coupling of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine with 3-bromopiperidine-2,6-dione, a common precursor in IMiD synthesis.

Materials:

  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

  • 3-Bromopiperidine-2,6-dione

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.

  • Electrophile Addition: Add 3-bromopiperidine-2,6-dione (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

This example demonstrates the utility of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride as a nucleophilic component in the construction of complex API scaffolds. The bromine atom on the indane ring remains available for subsequent cross-coupling reactions to further elaborate the molecular structure.

Safety and Handling

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable and versatile chiral building block for the synthesis of a wide range of APIs. Its rigid scaffold, coupled with the strategic placement of reactive functional groups, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The availability of robust synthetic routes to this enantiomerically pure intermediate, through both asymmetric synthesis and chiral resolution, ensures its accessibility for research and development. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this important chiral amine, empowering researchers to accelerate the discovery and development of new medicines.

References

  • Ponomaryov, A. A., et al. (2015). A new process for the synthesis of anticancer drug lenalidomide was developed, using platinum group metal-free and efficient reduction of nitro group with the iron powder and ammonium chloride.
  • Organic Syntheses Procedure. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R).
  • Organic Chemistry Portal. (n.d.).
  • Chaulet, C., et al. (2011). Alternative synthesis of lenalidomide.
  • NROChemistry. (n.d.).
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  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine.
  • Mbah, C. J. (2018).
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  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025, August 6). Experimental design optimization for the synthesis of lenalidomide nitro precursor | Request PDF.
  • ChemicalBook. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis.
  • CRO SPLENDID LAB. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.
  • PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride.
  • BioCat GmbH. (n.d.). 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE.
  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine.
  • Google Patents. (2016, February 18). WO2016024286A2 - An improved process for synthesis of lenalidomide.
  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • PubMed. (n.d.).
  • Google Patents. (2012, September 7). WO2012116752A1 - Process of resolution of 1-aminoindan.
  • chemeurope.com. (n.d.). Chiral resolution.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

Sources

Method

Application Note: Determination of the Solubility Profile of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to understanding and determining the solubility of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochl...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] A detailed theoretical framework for the solubility of amine hydrochloride salts is presented, followed by a robust, step-by-step experimental protocol based on the widely accepted equilibrium shake-flask method.[2][3] This application note also includes an illustrative solubility profile in a range of common laboratory solvents, a discussion of the underlying scientific principles, and practical troubleshooting guidance to ensure reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial building block in medicinal chemistry for creating novel drug candidates with potential therapeutic activities.[1] The solubility of this intermediate is a critical physicochemical parameter that profoundly influences its handling, reaction kinetics, purification, and formulation. A comprehensive understanding of its solubility in various solvent systems is paramount for optimizing synthetic routes, developing purification strategies, and ensuring the overall efficiency of the drug development process. This guide provides both the theoretical foundation and a practical framework for researchers to accurately determine the solubility profile of this important compound.

Theoretical Background: Principles of Amine Hydrochloride Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[4] The adage "like dissolves like" serves as a fundamental principle: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][6][7]

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is an ionic salt. The presence of the hydrochloride moiety significantly increases its polarity compared to its free base form. The primary amine is protonated to form an ammonium cation (NH3+), which can engage in strong ion-dipole interactions and hydrogen bonding with polar solvents.[8]

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents, particularly polar protic solvents like water and alcohols, are generally effective at solvating the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[5][9]

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.[4][7]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be determined empirically.[5][6]

  • pH (for aqueous solutions): The solubility of amine salts in aqueous media is pH-dependent. In acidic to neutral solutions, the compound will exist predominantly in its more soluble ionic form.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[2][3][10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (purity ≥95%)

  • Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or screw-cap test tubes

  • Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C)

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Agitate at constant temp. (e.g., 24-72 hours) prep_vial->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., by HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Central Nervous System Agents

Introduction: Navigating the Intricacies of CNS Drug Discovery The development of novel agents targeting the central nervous system (CNS) represents one of the most formidable challenges in modern medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of CNS Drug Discovery

The development of novel agents targeting the central nervous system (CNS) represents one of the most formidable challenges in modern medicinal chemistry. The brain, shielded by the highly selective blood-brain barrier (BBB), presents a unique biological fortress that therapeutic molecules must penetrate to exert their effects.[1] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the synthetic strategies, guiding principles, and detailed protocols for creating next-generation CNS agents. We will move beyond theoretical concepts to offer practical, field-proven insights into the design, synthesis, and characterization of these complex molecules. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The journey of a CNS drug from concept to clinic is fraught with obstacles, from achieving the requisite physicochemical properties for BBB penetration to ensuring target engagement and minimizing off-target effects.[2][3] Successful CNS drug candidates typically exhibit a finely tuned balance of properties, including a lower molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors, often referred to as the "Rule of Five" adapted for CNS targets.[1][4][5] This guide will provide a detailed look into these principles and their practical application in the synthesis of novel CNS agents.

Core Principles in CNS Agent Synthesis: A Strategic Overview

The synthesis of a novel CNS agent is a multi-stage process that begins with the careful selection of a core scaffold and culminates in rigorous purification and characterization. The overall workflow can be visualized as a series of interconnected stages, each with its own set of challenges and considerations.

CNS_Agent_Synthesis_Workflow cluster_Design Design & Strategy cluster_Synthesis Synthesis & Purification cluster_Characterization Characterization & Analysis Target_Selection Target Identification & Validation Scaffold_Hopping Scaffold Selection & Virtual Screening Target_Selection->Scaffold_Hopping Identified Target Physicochemical_Properties In-Silico Profiling (MW, LogP, PSA) Scaffold_Hopping->Physicochemical_Properties Lead Scaffolds Route_Design Synthetic Route Design Physicochemical_Properties->Route_Design Optimized Candidates Key_Intermediate Key Intermediate Synthesis Route_Design->Key_Intermediate Chosen Route Final_Compound Final Compound Assembly Key_Intermediate->Final_Compound Purified Intermediate Purification Purification (Chromatography, Recrystallization) Final_Compound->Purification Crude Product Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purified Compound Purity_Analysis Purity Assessment (HPLC) Structural_Elucidation->Purity_Analysis Confirmed Structure Chiral_Separation Chiral Separation (Chiral HPLC) Purity_Analysis->Chiral_Separation Purity >95% In_Vitro_Assays In-Vitro Biological Assays Chiral_Separation->In_Vitro_Assays Enantiopure Compound

A generalized workflow for the synthesis and evaluation of novel CNS agents.
Physicochemical Properties for CNS Penetration

To successfully cross the blood-brain barrier, a molecule must adhere to a specific set of physicochemical parameters. While Lipinski's Rule of Five provides a general guideline for oral drug-likeness, more stringent criteria are often applied for CNS-active compounds.[6][7]

ParameterGeneral Oral Drugs (Rule of Five)CNS-Active Drugs (Recommended)Rationale for CNS Specificity
Molecular Weight (MW) ≤ 500 Da≤ 400-450 Da[1]Smaller molecules more readily diffuse across the tight junctions of the BBB.
LogP (Lipophilicity) ≤ 52 - 4[2]A balance is crucial; too lipophilic and the compound may be sequestered in lipid membranes, too hydrophilic and it won't cross the lipid barrier.
Hydrogen Bond Donors (HBD) ≤ 5≤ 3[1]Minimizing hydrogen bonding potential reduces interaction with the aqueous environment and improves membrane permeability.
Hydrogen Bond Acceptors (HBA) ≤ 10≤ 7[1]Similar to HBDs, fewer acceptors lead to better BBB penetration.
Polar Surface Area (PSA) ≤ 140 Ų≤ 60-70 Ų[2]A lower PSA is strongly correlated with increased brain penetration.
Number of Rotatable Bonds ≤ 10≤ 8Increased molecular flexibility can negatively impact permeability.

Case Study 1: Synthesis of Cariprazine, a Dopamine D3/D2 Receptor Partial Agonist

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[8] Its synthesis provides an excellent example of a multi-step process involving the construction of a key intermediate followed by coupling to a piperazine moiety.

Synthetic Pathway Overview

The synthesis of Cariprazine can be conceptually broken down into three main stages:

  • Synthesis of the key intermediate: trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride.

  • Synthesis of the piperazine moiety: 1-(2,3-dichlorophenyl)piperazine.

  • Coupling and final modification to yield Cariprazine.

Cariprazine_Synthesis_Pathway Start 4-Nitrophenylacetic Acid Intermediate_1 trans-4-Aminocyclohexyl acetic acid ethyl ester HCl Start->Intermediate_1 Hydrogenation & Esterification Intermediate_2 trans-N-{4-[2-(4-(2,3-Dichlorophenyl) piperazin-1-yl)ethyl]cyclohexyl}amine Intermediate_1->Intermediate_2 Coupling with 1-(2,3-dichlorophenyl)piperazine derivative Cariprazine Cariprazine Intermediate_2->Cariprazine Acylation with Dimethylcarbamoyl chloride

A simplified schematic of the Cariprazine synthesis pathway.
Detailed Experimental Protocol

Part 1: Synthesis of trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride [2][3][9][10][11]

  • Hydrogenation of 4-Nitrophenylacetic Acid:

    • To a solution of 4-nitrophenylacetic acid (1.16 kM) in deionized water (1000 kg) in a suitable reactor, add 10% Palladium on carbon (21 kg) as a slurry in deionized water.

    • Pressurize the reactor with hydrogen gas to 0.1-0.6 bar and heat to 40-50°C.

    • After the initial hydrogenation to 4-aminophenylacetic acid, increase the hydrogen pressure to 1-4 bar and the temperature to 50-60°C to facilitate the reduction of the aromatic ring.

    • Monitor the reaction by hydrogen uptake. Once the reaction is complete, filter the catalyst.

  • Esterification and Isomer Separation:

    • Concentrate the aqueous filtrate under vacuum.

    • Add ethanol and hydrochloric acid and reflux the mixture for 1-3 hours to effect esterification.

    • Concentrate the reaction mixture under vacuum. Add acetonitrile and cool to -5 to 0°C to selectively crystallize the trans isomer as the hydrochloride salt.

    • Filter the solid and wash with cold acetonitrile to yield trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride.

Part 2: Synthesis of the Piperazine Intermediate and Coupling

This section involves the synthesis of 1-(2,3-dichlorophenyl)piperazine and its subsequent coupling with an appropriately modified cyclohexylacetic acid derivative. For the sake of brevity, we will focus on the final acylation step.

Part 3: Final Acylation to Yield Cariprazine [12][13]

  • Reaction Setup:

    • In a reactor, dissolve trans-N-{4-[2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl]cyclohexyl}amine (Compound I, 1.0 eq) in a suitable solvent such as dichloromethane or 2-methyltetrahydrofuran.

    • Add an aqueous solution of an inorganic base, such as 10 wt% sodium carbonate solution.

  • Acylation:

    • Cool the biphasic mixture and add dimethylcarbamoyl chloride (1.5 eq) dropwise, maintaining the temperature between 20-50°C.

    • Stir the reaction mixture for 12-14 hours. Monitor the reaction completion by HPLC.

  • Work-up and Purification:

    • Separate the organic layer and wash it with water.

    • Add n-heptane to the organic phase to induce crystallization.

    • Filter the resulting solid and dry under vacuum to yield Cariprazine.

    • Further purification can be achieved by recrystallization from methanol.[13]

StepKey ReagentsTypical YieldPurity (Post-crystallization)
Hydrogenation/Esterification 4-Nitrophenylacetic Acid, H₂, Pd/C, EtOH, HCl~70-80%>98% (trans isomer)
Final Acylation Compound I, Dimethylcarbamoyl chloride, Na₂CO₃~85-90%>99.5%[12]

Case Study 2: Enantioselective Synthesis of a GABA Analogue

γ-Aminobutyric acid (GABA) analogues are a cornerstone in the treatment of various neurological disorders, including epilepsy and neuropathic pain.[14][15] The synthesis of chiral GABA analogues often requires sophisticated asymmetric methodologies to obtain the desired enantiomer.

Chemoenzymatic Cascade Approach

A novel and efficient approach to chiral GABA analogues involves a one-pot, three-step chemoenzymatic cascade.[14] This method highlights the power of combining biocatalysis with traditional organic chemistry to achieve high enantioselectivity and yield.

GABA_Analogue_Synthesis Start_GABA Acetaldehyde + Nitroalkene Intermediate_GABA_1 γ-Nitroaldehyde Start_GABA->Intermediate_GABA_1 Artificial Michaelase (Enantioselective Michael Addition) Intermediate_GABA_2 γ-Nitrobutyric Acid Intermediate_GABA_1->Intermediate_GABA_2 Aldehyde Dehydrogenase GABA_Analogue Chiral GABA Analogue Intermediate_GABA_2->GABA_Analogue Chemical Reduction (e.g., Nickel Boride)

A chemoenzymatic cascade for the synthesis of chiral GABA analogues.
Protocol Overview: One-Pot Synthesis of a Chiral GABA Analogue[14]
  • Enzymatic Cascade:

    • In an aqueous buffer, combine acetaldehyde and a suitable nitroalkene.

    • Introduce a tailor-made artificial "Michaelase" (e.g., an engineered 4-oxalocrotonate tautomerase) to catalyze the enantioselective Michael addition, forming a chiral γ-nitroaldehyde.

    • Add an aldehyde dehydrogenase and a cofactor recycling system to oxidize the aldehyde to the corresponding γ-nitrobutyric acid.

  • Chemical Reduction:

    • In the same pot, introduce a chemical reducing agent, such as nickel boride (generated in situ), to reduce the nitro group to an amine.

  • Isolation:

    • Following the completion of the cascade, the desired chiral GABA analogue can be isolated and purified using standard techniques, such as ion-exchange chromatography.

This chemoenzymatic approach offers a significant advantage in terms of step economy and enantiopurity, with reported enantiomeric ratios up to 99:1 and overall yields of up to 70%.[14]

Characterization and Quality Control of Novel CNS Agents

The rigorous characterization of a newly synthesized CNS agent is paramount to ensure its identity, purity, and suitability for further biological evaluation. A suite of analytical techniques is employed to provide a comprehensive profile of the compound.

Workflow for Characterization

Characterization_Workflow Purified_Compound Purified Synthetic Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR_Analysis Structural Confirmation MS_Analysis Mass Spectrometry (HRMS) Purified_Compound->MS_Analysis Molecular Weight Confirmation HPLC_Purity RP-HPLC for Purity Purified_Compound->HPLC_Purity Purity Assessment Final_Compound_QC Characterized CNS Agent NMR_Analysis->Final_Compound_QC MS_Analysis->Final_Compound_QC Chiral_HPLC Chiral HPLC for Enantiomeric Purity HPLC_Purity->Chiral_HPLC If Chiral Chiral_HPLC->Final_Compound_QC

A typical workflow for the analytical characterization of a novel CNS agent.
Protocol: Chiral Separation of a CNS Agent by HPLC

Many CNS drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[16][17] Therefore, the enantioselective analysis is a critical step.[18]

Objective: To separate the enantiomers of a hypothetical CNS agent using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA or ID)[19]

  • Mobile phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer, with a basic additive if necessary.

Procedure:

  • Column Selection: Choose a CSP based on the structural class of the analyte. Polysaccharide-based columns are often a good starting point for a wide range of compounds.[20][21]

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reversed-phase.

    • Systematically vary the ratio of the organic modifier to optimize the resolution and retention times of the enantiomers.

    • For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape.

  • Analysis:

    • Dissolve a small amount of the racemic compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • The separation of the two peaks indicates a successful chiral resolution.

Spectroscopic Characterization: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of novel compounds.[22]

  • ¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of the desired structure.[17][23][24] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, serve as a fingerprint of the compound.[24]

  • High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass of the molecule, which can be used to confirm its elemental composition.[16] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information.[14][15][25][26]

Data Interpretation Example (Hypothetical): For a newly synthesized CNS agent, the HRMS data might show a molecular ion peak corresponding to the calculated exact mass of the target compound, confirming its elemental formula. The ¹H NMR spectrum would be expected to show distinct signals for aromatic protons, aliphatic protons on the core scaffold, and protons on any side chains, with appropriate multiplicities and integrations. The ¹³C NMR would show the expected number of carbon signals, with chemical shifts indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl).

Conclusion: The Path Forward in CNS Drug Synthesis

The synthesis of novel central nervous system agents is a dynamic and evolving field. Success hinges on a deep understanding of the unique challenges posed by the blood-brain barrier, coupled with the strategic application of modern synthetic methodologies and rigorous analytical characterization. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute the synthesis of promising new CNS drug candidates. By integrating rational design, efficient synthetic strategies, and comprehensive characterization, the scientific community can continue to push the boundaries of neuroscience and develop transformative therapies for a wide range of neurological and psychiatric disorders.

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  • NMR And Mass Spectrometry In Pharmaceutical Development. (n.d.). Retrieved from [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). RSC Publishing. Retrieved from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved from [Link]

  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • US20210300883A1 - Synthesis method for cariprazine. (n.d.). Google Patents.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • US20230414504A1 - Cariprazine pharmaceutical composition, preparation method and application thereof. (n.d.). Google Patents.
  • Interpretation of 1H-NMR and 13C-NMR data for compound 8. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve the yield of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine synthesis

An In-Depth Guide to Optimizing the Synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine Technical Support Center Welcome to the technical support resource for the synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Optimizing the Synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine

Technical Support Center

Welcome to the technical support resource for the synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during the synthesis of this key chiral intermediate. The content is structured in a question-and-answer format to directly address specific issues and improve overall yield and enantiomeric purity.

Section 1: The Starting Point - Synthesis and Purity of 4-Bromo-1-indanone

The quality of your starting material is paramount. A successful synthesis begins with a high-purity prochiral ketone, 4-bromo-1-indanone.

Q1: What is the most reliable method for synthesizing 4-bromo-1-indanone, and what are the critical parameters affecting yield and purity?

A1: The most common and scalable route is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[1] This process, while robust, has several critical steps that must be carefully controlled to maximize yield and minimize impurities.

The typical reaction sequence involves two main steps:

  • Acid Chloride Formation: 3-(2-bromophenyl)propanoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride is then cyclized in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form the five-membered ring of the indanone.[1]

Key Troubleshooting Points:

  • Moisture Control: Friedel-Crafts reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The presence of water will quench the AlCl₃ catalyst and hydrolyze the acyl chloride, leading to significantly lower yields.

  • Temperature of Addition: The addition of the acyl chloride solution to the AlCl₃ suspension is highly exothermic. This step must be performed at low temperatures (typically below 5-10 °C) to prevent side reactions, such as charring or the formation of polymeric byproducts.[1]

  • Stoichiometry of AlCl₃: A slight excess of AlCl₃ (approx. 1.1 to 1.5 equivalents) is often required to drive the reaction to completion, as some catalyst will complex with the carbonyl oxygen of the product. However, a large excess can lead to the formation of difficult-to-remove aluminum salt complexes during workup.

  • Workup Procedure: The reaction quench is critical. The reaction mixture should be quenched by slowly pouring it onto a mixture of ice and concentrated hydrochloric acid. This breaks down the aluminum complexes and helps to dissolve the inorganic salts, facilitating extraction of the organic product.

Section 2: From Ketone to Racemic Amine - Optimizing the Reductive Amination

The conversion of 4-bromo-1-indanone to its racemic amine is a pivotal step. Low yields here are common and often preventable. The reaction proceeds via an intermediate imine, which is then reduced.[2]

Q2: My reductive amination yield is poor. What are the likely causes and how can I fix them?

A2: Low yields in reductive amination typically stem from three main issues: incomplete imine formation, reduction of the starting ketone, or formation of side products.[3][4] The choice of reducing agent and reaction conditions is critical.

Troubleshooting Guide for Reductive Amination:

Problem Potential Cause Recommended Solution
Low Conversion / Recovery of Starting Ketone 1. Incomplete imine formation. The equilibrium between the ketone/amine and the imine did not favor the product.[2]- Add a dehydrating agent: Use molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the imine. - Adjust pH: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be beneficial. However, strong acid will protonate the amine, rendering it non-nucleophilic.[4]
2. Inactive reducing agent. - Use fresh reagent: Hydride reducing agents can degrade upon storage. - Check solvent compatibility: Sodium triacetoxyborohydride (STAB) is sensitive to water and not ideal for use in methanol.[5]
Significant amount of 4-bromo-1-indanol byproduct The reducing agent is too reactive and reduces the ketone before imine formation. - Use a milder reducing agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is selective for imines over ketones and is an excellent choice for a one-pot procedure.[3][5] - Use a stepwise procedure: If using a stronger reductant like sodium borohydride (NaBH₄), first allow the imine to form completely (monitor by TLC/LCMS) and only then add the NaBH₄.[5]
Formation of dialkylated amine or other impurities The product primary amine reacts with another molecule of the ketone. - Use an excess of the amine source: If using ammonia or an ammonium salt (e.g., ammonium acetate), use a larger excess to favor the formation of the primary amine.

Section 3: Achieving Enantiopurity - The Classical Resolution Approach

For many applications, classical resolution via diastereomeric salt formation remains a highly effective, scalable, and cost-efficient method for isolating the desired (R)-enantiomer.[6]

Q3: How do I select the right chiral resolving agent, and what's the best way to perform the fractional crystallization?

A3: The selection of the resolving agent is the most critical factor and is often substrate-dependent. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble in a chosen solvent system, allowing it to crystallize preferentially.[7][]

Comparison of Common Chiral Resolving Agents for Primary Amines:

Chiral Resolving Agent Key Advantages Considerations
L-(+)-Tartaric Acid Inexpensive, readily available, widely documented.[6]Forms salts with two equivalents of the amine. May require multiple recrystallizations.
(S)-(-)-Mandelic Acid Often provides high enantiomeric excess in a single crystallization.[6]More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid A strong acid, effective for less basic amines. Good crystallinity.[6]Can be more difficult to remove during the final free-basing step.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve one equivalent of racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in the minimum amount of the same warm solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation. Stirring for an extended period (1-2 hours) before filtering can improve efficiency.[9]

  • Isolation: Collect the precipitated solid (the less soluble diastereomeric salt) by filtration. Wash the crystals with a small amount of cold solvent.

  • Purity Check: Analyze the enantiomeric excess (ee) of the amine in the crystalline salt and the mother liquor using chiral HPLC.

  • Recrystallization (if needed): If the desired enantiomeric purity is not achieved, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >12. Extract the free (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

G cluster_workflow Workflow: Chiral Resolution racemic Racemic Amine (R/S Mixture) acid Add Chiral Acid (e.g., L-Tartaric Acid) racemic->acid salts Formation of Diastereomeric Salts (R,L) and (S,L) acid->salts crystallize Fractional Crystallization (Exploits Solubility Difference) salts->crystallize filter Filtration crystallize->filter solid Solid Phase (Enriched in less soluble diastereomer, e.g., R,L) filter->solid Isolate liquid Mother Liquor (Enriched in more soluble diastereomer, e.g., S,L) filter->liquid Separate base_solid Add Base (e.g., NaOH) to Solid solid->base_solid product Pure (R)-Amine base_solid->product

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Section 4: Modern Approaches - Improving Yield with Asymmetric Synthesis

To circumvent the theoretical 50% yield limit of classical resolution, direct asymmetric synthesis from the prochiral ketone is a powerful strategy. Biocatalysis using transaminases is a particularly effective method.[10]

Q4: I am interested in using a transaminase enzyme for the synthesis. How can I optimize this biocatalytic reaction for high yield and enantioselectivity?

A4: Transaminases (TAs) are highly enantioselective enzymes that transfer an amino group from an amine donor to a ketone acceptor.[10] This method can achieve very high yields (>90%) and enantiomeric excess (>99% ee) in a single step under mild, aqueous conditions.

Key Optimization Parameters for Transaminase Reactions:

  • Enzyme Selection: A wide variety of commercially available transaminases exist, often sold in screening kits. It is essential to screen a panel of (R)-selective TAs to find one with high activity and selectivity for 4-bromo-1-indanone.

  • Amine Donor: Isopropylamine (IPA) is a common and effective amine donor. It is converted to acetone, which is volatile and can be removed, helping to drive the reaction equilibrium forward.

  • Cofactor: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure it is added to the reaction buffer at the recommended concentration (typically 1-2 mM).

  • pH and Temperature: Most TAs have an optimal pH range (often 7.5-9.0) and temperature (e.g., 30-45 °C). Operating outside these ranges can dramatically reduce enzyme activity.[11]

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme. This can be mitigated by controlling the substrate feed rate or by using in-situ product removal techniques.

G cluster_cycle Biocatalytic Cycle: Transaminase enzyme_plp Enzyme-PLP enzyme_pmp Enzyme-PMP enzyme_plp->enzyme_pmp + Ketone ketone_byproduct Ketone Byproduct (e.g., Acetone) enzyme_plp->ketone_byproduct Release ketone 4-Bromo-1-indanone (Substrate) ketone->enzyme_plp Enters product (R)-Amine (Product) product->enzyme_pmp Formed enzyme_pmp->enzyme_plp + Amine Donor enzyme_pmp->product Release amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme_pmp Regenerates ketone_byproduct->enzyme_plp Byproduct

Caption: The catalytic cycle of a transaminase enzyme for chiral amine synthesis.

References

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2005). ResearchGate. Retrieved from [Link]

  • Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. (2019). Google Patents.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Stereoselective Synthesis of (R)-Amino Indans using Transaminase Enzymes. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Reductive Amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Aslam, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Indanamine

For Researchers, Scientists, and Drug Development Professionals Introduction The bromination of indanamine is a critical transformation in the synthesis of various pharmaceutical intermediates. However, the reaction is o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of indanamine is a critical transformation in the synthesis of various pharmaceutical intermediates. However, the reaction is often plagued by a variety of side reactions that can significantly lower the yield and purity of the desired product. This guide provides a comprehensive troubleshooting resource in a question-and-answer format to address common challenges encountered during the bromination of indanamine. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-bromination leading to di- and tri-brominated products.

Question: My reaction is producing significant amounts of di- and even tri-brominated indanamine derivatives, drastically reducing the yield of the desired mono-brominated product. How can I improve the selectivity for mono-bromination?

Answer:

Over-bromination is a common issue stemming from the high reactivity of the indanamine aromatic ring, which is activated by the amino group.[1] Once the first bromine atom is introduced, the ring remains sufficiently activated for subsequent brominations. Here’s a systematic approach to mitigate this:

Causality and Strategic Solutions:

  • Controlling Stoichiometry and Reagent Addition: The most direct cause of over-bromination is an excess of the brominating agent.

    • Troubleshooting:

      • Carefully control the stoichiometry of your brominating agent (e.g., Br₂, NBS) to 1.0-1.1 equivalents relative to indanamine.

      • Employ slow, dropwise addition of the brominating agent to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[2]

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.

    • Troubleshooting:

      • If using elemental bromine (Br₂), which is highly reactive, consider switching to a milder source like N-Bromosuccinimide (NBS).[3][4] NBS often provides better control and selectivity in the bromination of activated aromatic systems.[5]

      • A combination of cupric bromide (CuBr₂) and Oxone® can also be an effective and highly regioselective system for the bromination of aromatic amines.[6]

  • Reaction Temperature: Higher temperatures can increase the rate of reaction, often leading to a loss of selectivity.

    • Troubleshooting: Perform the reaction at lower temperatures (e.g., 0 °C or even -78 °C) to slow down the reaction rate and enhance selectivity for the kinetically favored mono-brominated product.[7]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent.

    • Troubleshooting: Experiment with less polar solvents to potentially temper the reactivity of the electrophile.

Workflow for Optimizing Mono-bromination:

Caption: Workflow for the amine protection strategy.

Issue 4: Poor regioselectivity leading to a mixture of ortho and para isomers.

Question: I am obtaining a difficult-to-separate mixture of ortho- and para-bromoindanamine. How can I improve the regioselectivity to favor the para isomer?

Answer:

The amino group is an ortho, para-director. [1]Achieving high regioselectivity for one isomer over the other often requires fine-tuning of steric and electronic factors.

Causality and Strategic Solutions:

  • Steric Hindrance: The size of the electrophile and any protecting groups on the amine can influence the ortho/para ratio. Bulky groups will sterically hinder attack at the ortho positions, favoring the para position.

    • Troubleshooting:

      • Amine Protection: As mentioned for preventing oxidation, using a protecting group like the acetyl group introduces steric bulk that significantly disfavors ortho-bromination. [2] 2. Bulky Brominating Agents: While less common, employing a bulkier brominating agent could potentially increase para-selectivity. [7]* Solvent Choice: The solvent can influence the effective size of the electrophilic species and the transition state energies for ortho vs. para attack.

    • Troubleshooting: Using DMF as a solvent for NBS bromination has been reported to give high levels of para-selectivity for electron-rich aromatics. [3] Purification of Isomers:

If a mixture of isomers is unavoidable, their separation can be challenging due to similar polarities.

  • Troubleshooting Purification:

    • Column Chromatography: Careful optimization of the solvent system (e.g., using a shallow gradient of ethyl acetate in hexanes) may allow for separation.

    • Recrystallization: If the isomers have different solubilities, fractional crystallization can be an effective purification method.

    • Derivatization: In difficult cases, the mixture can be derivatized (e.g., to form sulfonamides), the derivatives separated, and then the protecting group removed. [8]

References
  • BenchChem. (2025).
  • Journal of the Chemical Society C: Organic. (n.d.).
  • Wikipedia. (2019). N-Bromosuccinimide. [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. [Link]

  • MDPI. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br 2 Under Acidic and Basic Conditions. [Link]

  • ResearchGate. (2015). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • ResearchGate. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]

  • ResearchGate. (2002). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Suru Chemicals. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. (n.d.). Bromination of amines a. [Link]

  • RSC Publishing. (n.d.). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. [Link]

  • PubMed Central. (n.d.). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. [Link]

  • Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. [Link]

  • Google Patents. (n.d.).
  • Quora. (2023). What is the mechanism of bromination of an amide group?. [Link]

  • PubMed. (1995). Oxidation of bromide by the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase. Formation of bromamines. [Link]

  • PubMed Central. (n.d.). Direct Deaminative Functionalization. [Link]

  • PubMed Central. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. [Link]

  • ResearchGate. (2022). What are the possible mechanism Bromine to Amine conversion in one step reaction instead of two step?. [Link]

  • ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. [Link]

  • ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. [Link]

  • ResearchGate. (n.d.). oxidative bromination. [Link]

  • ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • ResearchGate. (n.d.). Control experiment for the oxidative bromination reaction of compound 1a. [Link]

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Coupling (R)-4-bromo-2,3-dihydro-1H-inden-1-amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with (R)-4-bromo-2,3-dihydro-1H-inden-1-amine. This chiral building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with (R)-4-bromo-2,3-dihydro-1H-inden-1-amine. This chiral building block is a valuable component in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring an aryl bromide and a stereochemically defined primary amine, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes, ensuring high yields, minimizing side products, and preserving the enantiopurity of your materials.

Critical Considerations for this Substrate

The primary amine on the indane scaffold is not just a passive functional group; it is an active participant in the reaction environment. Its presence can lead to several predictable challenges:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially competing with the desired phosphine ligand and inhibiting catalytic activity.

  • Competing Nucleophilicity: In Suzuki or Sonogashira reactions, the amine can act as a nucleophile, leading to undesired N-arylation byproducts.

  • Base Sensitivity: The stereocenter alpha to the amine group may be susceptible to racemization under harsh basic conditions or elevated temperatures.

  • Reactivity as a Base: The amine itself can act as a base, influencing the overall basicity of the reaction medium.

Understanding these factors is the key to troubleshooting and optimizing your coupling reactions.

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with (R)-4-bromo-2,3-dihydro-1H-inden-1-amine.

Q1: I am observing very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no conversion is one of the most common issues and typically points to problems with the catalytic cycle. For this specific substrate, catalyst inhibition and suboptimal reaction conditions are the primary suspects.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System:

    • Catalyst Inhibition: The substrate's primary amine can coordinate to the palladium catalyst, leading to inactive species. Using bulky, electron-rich phosphine ligands can promote the formation of stable, active catalytic complexes and minimize inhibition.[3] For Buchwald-Hartwig aminations, ligands like Josiphos or bulky biaryl phosphines are often effective.[4] For Suzuki reactions, consider SPhos, XPhos, or RuPhos.

    • Catalyst Activity: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable in some cases; using pre-formed catalysts (precatalysts) often provides more consistent results as they form the active Pd(0) species more cleanly.[5] Always handle Pd(0) catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ under an inert atmosphere to prevent oxidation.[6]

  • Re-evaluate Your Base and Solvent:

    • Base Strength & Solubility: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki) or deprotonating the nucleophile (in Buchwald-Hartwig).[7][8] If using inorganic bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and anhydrous.[6] The base must have some solubility in the reaction medium; for this, aqueous co-solvents (e.g., dioxane/water, THF/water) are often employed in Suzuki couplings.[9][10] For base-sensitive substrates, weaker bases like K₃PO₄ are a good alternative.[11]

    • Solvent Choice: The solvent must dissolve all reactants to a reasonable extent. Aprotic polar solvents like dioxane, THF, toluene, or DMF are common. If solubility is an issue, gently heating the mixture may help. Be aware that high temperatures in DMF can sometimes lead to decomposition.

  • Check Reaction Temperature:

    • Aryl bromides are less reactive than aryl iodides and generally require heating (typically 80-110 °C) to facilitate oxidative addition.[12] If the reaction is sluggish, a cautious increase in temperature or switching to a higher-boiling solvent might be necessary. Microwave irradiation can be a powerful tool to accelerate the reaction and rapidly screen conditions.[13]

Q2: My reaction is producing significant side products. How can I identify and minimize them?

Answer: Side product formation is often a result of competing reaction pathways. Identifying the structure of the impurity is the first step toward suppression.

Common Side Products and Solutions:

Side ProductLikely Cause(s)Recommended Solutions
Debrominated Starting Material Reductive dehalogenation of the aryl bromide. Often promoted by excess base, certain ligands, or high temperatures.- Screen different ligands; sometimes less bulky ligands can disfavor this pathway.[3] - Reduce the reaction temperature or time. - Use a milder base (e.g., K₃PO₄ instead of NaOtBu).
Homocoupling of Coupling Partner (e.g., Biaryl from boronic acid in Suzuki, or diyne in Sonogashira). Caused by oxygen in the reaction (Glaser coupling in Sonogashira) or issues with the catalytic cycle.- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).[12] - For Sonogashira, consider a "copper-free" protocol to avoid Glaser homocoupling.[12] - Adjust the stoichiometry of the reactants.
N-Arylation Byproduct (Dimer) The amine of one molecule of the substrate attacks the palladium-activated aryl bromide of another molecule.- This is a form of self-coupling via Buchwald-Hartwig amination. If this is a major issue, protecting the amine group with a Boc or Cbz group may be necessary. - Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired coupling.
Q3: I am concerned about racemization of the chiral center. What conditions are best to preserve enantiopurity?

Answer: Preserving the stereochemical integrity of your molecule is critical. Racemization at the benzylic position alpha to the amine can occur, especially under harsh conditions.

Key Factors to Control:

  • Base Selection: This is the most critical factor. Strong, aggressive bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are more likely to cause epimerization, especially at elevated temperatures.[14]

    • Recommendation: Opt for milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ whenever possible. These generally provide a good balance of reactivity and gentleness.

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including potential racemization pathways.

    • Recommendation: Aim for the lowest temperature that allows for a reasonable reaction rate. It is better to have a slower, cleaner reaction over 24 hours than a fast, messy one at high heat.

  • Ligand Choice: In some cases, the choice of a chiral ligand for the coupling reaction can help preserve the enantiopurity of the substrate, although this is more common in asymmetric synthesis rather than substrate preservation. For intermolecular couplings, Pd(BINAP) has been shown to be effective in preventing loss of enantioselectivity.[15]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for my target molecule?

Answer: The choice of reaction depends entirely on the bond you intend to form at the 4-position of the indane core.

ReactionBond FormedTypical Coupling PartnerKey Considerations
Suzuki-Miyaura Coupling C(sp²)-C(sp²) or C(sp²)-C(sp³)Boronic acids or estersHighly versatile, tolerates many functional groups, vast library of commercially available reagents.[10][16]
Buchwald-Hartwig Amination C(sp²)-NPrimary or secondary amines, amidesThe substrate itself is a primary amine, so this reaction would be used to couple it with another aryl halide.[7][15][17]
Sonogashira Coupling C(sp²)-C(sp)Terminal alkynesExcellent for introducing alkynyl moieties. Often requires a copper(I) co-catalyst, but copper-free methods exist to prevent homocoupling.[12][18][19]
Heck Coupling C(sp²)-C(sp²)AlkenesForms a C-C bond with an alkene, resulting in a substituted vinyl group.
Stille Coupling C(sp²)-C(sp²)OrganostannanesVery reliable but limited by the toxicity and cost of organotin reagents.
Q2: Do I need to protect the primary amine group before running the coupling reaction?

Answer: This is a classic process development question, and the answer is: it depends.

  • When to Consider Protection:

    • If you observe significant N-arylation side products: This indicates the amine is competing as a nucleophile.

    • If you have persistent low yields due to catalyst inhibition: If screening ligands and conditions doesn't solve the problem, protection will prevent the amine from coordinating to the palladium.

    • If your downstream chemistry is incompatible with a free amine: It may be more efficient to protect it early.

  • When to Proceed Without Protection:

    • For atom economy and step efficiency: Avoiding protection/deprotection steps is always preferable.[17]

    • If initial screening shows good yields: Many modern catalyst systems are robust enough to tolerate free amines.[16]

  • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed using Boc-anhydride, is stable to most cross-coupling conditions, and is cleanly removed with mild acid (e.g., TFA in DCM).

Q3: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling?

Answer: Certainly. The following protocol is a robust starting point for coupling (R)-4-bromo-2,3-dihydro-1H-inden-1-amine with a generic arylboronic acid. Optimization will likely be required for your specific substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vial, add (R)-4-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. For example, use a pre-catalyst like SPhos Pd G3 (1-3 mol%) or generate the catalyst in situ with Pd(OAc)₂ (1-3 mol%) and SPhos (2-6 mol%).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table of Recommended Starting Conditions (Suzuki-Miyaura)

ParameterCondition 1 (Standard)Condition 2 (Mild Base)
Palladium Source Pd(OAc)₂ (2 mol%)SPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)N/A
Base K₂CO₃ (2.5 eq.)K₃PO₄ (2.5 eq.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 100 °C90 °C
Concentration 0.1 M0.1 M
Q4: How should I approach a Buchwald-Hartwig amination if I want to couple my substrate with another aryl halide?

Answer: In this scenario, your substrate acts as the nucleophile. The key is choosing a catalyst system that favors the coupling of a primary amine with an aryl halide and a base strong enough to deprotonate the amine without causing racemization.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried, screw-cap vial, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.

  • Reactant & Solvent Addition: Add a solution of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) for 2-24 hours.

  • Monitoring & Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.

Table of Recommended Starting Conditions (Buchwald-Hartwig)

ParameterCondition 1 (Strong Base)Condition 2 (Milder, for Sensitive Substrates)
Catalyst System RuPhos Pd G3 (2 mol%)Xantphos Pd G3 (2 mol%)[14][20]
Base NaOtBu (1.4 eq.)Cs₂CO₃ (1.5 eq.)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Concentration 0.2 M0.2 M
Q5: What is the best method for purifying the final coupled product?

Answer: The purification strategy depends on the physical properties of your product.

  • Column Chromatography: This is the most common method.

    • Pro-Tip: The product contains a basic amine, which can cause streaking on standard silica gel. To avoid this, you can either:

      • Pre-treat the silica gel slurry with 1-2% triethylamine in the eluent.

      • Use a gradient eluent that includes a small amount of triethylamine or ammonium hydroxide.

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[21] Common solvent systems for crystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

  • Acid/Base Extraction: You can exploit the basicity of the amine. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). This will pull your product into the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified free amine back into an organic solvent.

Visualizations & Workflows

A fundamental understanding of the catalytic cycle and a logical troubleshooting approach are essential for success.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Bromide (Ar-Br) PdII R-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal Coupling Partner (e.g., Ar'-B(OH)₂) RedElim Reductive Elimination PdII->RedElim Transmetal->PdII R-Pd(II)-R'(Ln) RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow Start Problem: Low or No Yield CheckCatalyst 1. Verify Catalyst System - Use precatalyst? - Bulky, e--rich ligand? - Inert atmosphere? Start->CheckCatalyst Initial Check OptimizeBase 2. Optimize Base & Solvent - Base strength (K₂CO₃, K₃PO₄)? - Anhydrous/finely powdered? - Adequate solubility? CheckCatalyst->OptimizeBase No Improvement Success Reaction Optimized CheckCatalyst->Success Improved AdjustTemp 3. Adjust Temperature - Increase temp to 80-110°C? - Consider microwave? OptimizeBase->AdjustTemp No Improvement OptimizeBase->Success Improved ConsiderProtection 4. Substrate Modification - Protect amine (Boc)? AdjustTemp->ConsiderProtection Still Low Yield AdjustTemp->Success Improved ConsiderProtection->Success Improved

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • ResearchGate. (2009). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • ResearchGate. (2020). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions.... Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • RSC Publishing. (2025). A3-Mannich coupling reaction via chiral propargylglycine Ni(II) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. Available at: [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine. Available at: [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction.... Available at: [Link]

  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold.... Available at: [Link]

  • ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Available at: [Link]

  • Semantic Scholar. (n.d.). Chiral Amine Synthesis. Available at: [Link]

Sources

Optimization

Stability and storage conditions for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl

Technical Support Center: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl Welcome to the technical support guide for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1307231-02-2).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl

Welcome to the technical support guide for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 1307231-02-2). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this critical pharmaceutical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl?

A1: Based on supplier recommendations and the chemical nature of the compound, optimal storage conditions are crucial for maintaining its integrity. While some suppliers suggest storing the related compound 4-Bromo-2,3-dihydro-1H-inden-1-amine at 4°C and protected from light[1], others recommend storing the hydrochloride salt in an inert gas at room temperature[2].

To ensure maximum stability, we recommend a consolidated approach:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)The amine group can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Protect from light (Amber vial)Aromatic amines can be light-sensitive, leading to gradual degradation and discoloration.[1]
Container Tightly sealed containerPrevents moisture absorption, as the hydrochloride salt can be hygroscopic.

Q2: Is (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl sensitive to air or moisture?

A2: Yes. The primary amine functional group can be susceptible to oxidation in the presence of air over long periods. As a hydrochloride salt, the compound is also likely to be hygroscopic. Moisture absorption can lead to clumping of the solid material and may introduce water into sensitive reactions. Therefore, storage under an inert atmosphere and in a tightly sealed container is highly recommended[2].

Q3: What are the visual signs of degradation for this compound?

A3: While the pure compound is typically a white to off-white solid, visual signs of degradation can include:

  • Color Change: Development of a yellow or brown tint can indicate oxidation or other degradation pathways.

  • Clumping or Caking: This may suggest moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it is known to be soluble can be a sign of impurity formation.

If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.

Q4: What is the recommended solvent for dissolving (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl?

A4: As a hydrochloride salt, the compound is generally soluble in polar protic solvents such as water, methanol, and ethanol. It may have limited solubility in less polar organic solvents. For reaction purposes, the choice of solvent will depend on the specific reaction conditions. Always perform a small-scale solubility test if you are unsure.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and links them to potential stability and handling problems.

Issue EncounteredPossible Cause Related to StabilityRecommended Action
Inconsistent reaction yields or failure to react The compound may have degraded, reducing the concentration of the active starting material.1. Check Purity: Re-analyze the compound using LC-MS or ¹H NMR to confirm its identity and purity. 2. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound.
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Impurities may have formed due to degradation during storage.1. Identify Impurities: Attempt to identify the structure of the impurities based on their mass or spectral data. This can provide clues about the degradation pathway. 2. Purify the Material: If possible, re-purify the compound by recrystallization or chromatography.
Physical appearance has changed (e.g., color, texture) This is a strong indicator of degradation due to oxidation or moisture absorption.Do not use the material for sensitive applications. If its use is unavoidable, it must be re-analyzed and potentially re-purified.
Visualizing Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively documented in the literature[3], we can hypothesize potential routes based on its structure. The primary amine is susceptible to oxidation, and the aromatic bromide could potentially undergo reactions under certain conditions.

G cluster_main Potential Degradation of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl A (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl (Stable Form) B Oxidized Impurities (e.g., imine, nitroso) A->B  Air (O₂) C Hygroscopic Product (Clumped Solid) A->C  Moisture (H₂O) D Photodegradation Products A->D  UV Light

Caption: Potential degradation pathways for the compound.

Experimental Protocols

To ensure the integrity of your starting material, it is good practice to perform a quality control check, especially if the compound has been stored for an extended period or if you suspect degradation.

Protocol 1: Quick Quality Control using ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum (if available) or look for the characteristic peaks of the indane scaffold and the amine proton. The presence of significant unexpected peaks may indicate impurities.

Protocol 2: Recommended Handling and Storage Workflow

This workflow minimizes exposure to atmospheric oxygen, moisture, and light.

G cluster_workflow Handling & Storage Workflow A Receive Compound B Transfer to an amber glass vial inside a glovebox or desiccator A->B C Backfill with inert gas (Argon or Nitrogen) B->C D Seal tightly with a secure cap and Parafilm® C->D E Store at 2-8°C D->E F For use, allow vial to warm to room temperature before opening E->F When needed G Weigh out required amount quickly and re-seal under inert gas F->G G->E Return to storage

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomeric Separation Issues for Bromo-indanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantiomeric resolution of bromo-indanamine and its derivatives. This guide is designed for researchers, chemists, and pro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric resolution of bromo-indanamine and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of chiral separations. Here, we address common challenges encountered during both chromatographic and crystallization-based resolutions, providing not just protocols, but the underlying scientific rationale to empower your method development and troubleshooting efforts.

Method Selection: A Strategic Overview

The first step in any chiral resolution is selecting the appropriate technique. The choice between High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization primarily depends on the desired scale and objective.

  • Analytical & Small-Scale Preparative (<1 g): Chiral HPLC is the method of choice for its speed, high resolving power, and directness. It is ideal for determining enantiomeric excess (e.e.), monitoring reaction progress, and purifying small quantities of material.

  • Process & Large-Scale Production (>10 g to kg): Diastereomeric salt crystallization is often the most economically viable and scalable method for producing large quantities of a single enantiomer, provided the target molecule has an appropriate functional group (like the amine in bromo-indanamine) for salt formation.[1]

start Start: Separate Bromo-indanamine Enantiomers scale What is the required scale? start->scale analytical Objective: Analytical (e.g., e.e. check) or Small-Scale Purification (<1g) scale->analytical  Small Scale / Analytical preparative Objective: Large-Scale Production (>10g) scale->preparative Large Scale   hplc Chiral HPLC / SFC hplc_outcome Result: High-purity enantiomers for analysis or early-stage research. hplc->hplc_outcome crystallization Diastereomeric Salt Crystallization cryst_outcome Result: Bulk quantities of a single enantiomer for development. crystallization->cryst_outcome analytical->hplc preparative->crystallization

Caption: Decision tree for selecting a chiral separation method.

Troubleshooting Guide: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for direct enantiomeric separation.[2] However, success is highly dependent on matching the analyte, CSP, and mobile phase.

Q1: I am seeing poor or no enantiomeric resolution (Rs < 1.5). What should I do?

This is the most common issue. Resolution is a function of column efficiency, retention, and, most critically, selectivity (α). A lack of resolution means the CSP is not discriminating effectively between the two enantiomers.

Causality: The three-point interaction model states that for chiral recognition to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP, with at least one of these being stereochemically dependent. If this condition is not met, selectivity will be poor.

Troubleshooting Workflow:

start Problem: Poor Resolution (Rs < 1.5) step1 Step 1: Verify CSP Choice Is the column suitable for amines? start->step1 step2 Step 2: Optimize Mobile Phase Screen different modes & additives. step1->step2 Yes csp_screen Action: Screen polysaccharide-based CSPs (e.g., Amylose/Cellulose derivatives) step1->csp_screen No step3 Step 3: Adjust Temperature Lower temperature to enhance selectivity. step2->step3 No Improvement solution Solution: Baseline Resolution Achieved step2->solution Improvement mp_screen Action: Test NP, RP, PO modes. Vary alcohol modifier & concentration. Add acidic/basic additives. step2->mp_screen step3->solution Improvement temp_adjust Action: Decrease column temperature in 5-10°C increments (e.g., 25°C -> 15°C -> 5°C). step3->temp_adjust csp_screen->step2 mp_screen->step3 temp_adjust->solution

Caption: Workflow for troubleshooting poor HPLC resolution.

Step-by-Step Protocol:

  • Confirm CSP Suitability: Bromo-indanamine is a primary amine. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and successful class for a wide range of chiral compounds, including amines.[3] If you are using a different type of column (e.g., Pirkle-type, macrocyclic glycopeptide), ensure it is appropriate for this analyte class.

  • Optimize the Mobile Phase: The mobile phase dictates the interaction between the analyte and the CSP. A systematic screening is the most effective approach.[4]

    • Change the Organic Modifier: In normal phase (e.g., Hexane/Ethanol), the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) dramatically affect selectivity.[5] Vary the alcohol concentration from 5% to 20%.

    • Additives are Crucial: For a basic analyte like bromo-indanamine, peak shape and retention can be controlled with additives.

      • Basic Additive: To prevent peak tailing from interactions with silica, add 0.1% diethylamine (DEA) or butylamine to the mobile phase.[2][6]

      • Acidic Additive: In some cases, an acidic additive like 0.1% trifluoroacetic acid (TFA) can improve resolution by protonating the amine, altering its interaction with the CSP.

    • Switch Elution Mode: If normal phase fails, explore other modes. Immobilized polysaccharide CSPs allow for a wider range of solvents.

Elution ModeTypical Mobile Phase SystemKey Considerations for Bromo-indanamine
Normal Phase (NP) Hexane / Alcohol (Ethanol or IPA)Most common starting point. Vary alcohol content (5-20%). Add 0.1% DEA to improve peak shape.
Reversed Phase (RP) Acetonitrile / Water or BufferUse a buffer (e.g., ammonium acetate) to control pH.[7] May provide different selectivity.
Polar Organic (PO) Acetonitrile or MethanolSimple mobile phase. Add 0.1% DEA and/or 0.1% TFA to optimize.
  • Lower the Temperature: Enantiomeric separations are often enthalpically driven. Reducing the column temperature (e.g., from 25°C to 10°C) can increase the stability difference between the transient diastereomeric complexes formed on the CSP, thereby enhancing selectivity and improving resolution.[8] Be aware that this will also increase retention times and pressure.

Q2: My peaks are tailing severely, even with some separation. Why?

Causality: Peak tailing for basic compounds like bromo-indanamine is almost always caused by secondary ionic interactions with acidic sites on the stationary phase, typically residual silanol groups (-Si-OH) on the silica support.[9] These strong, non-enantioselective interactions lead to poor peak shape and reduced efficiency.

Solution Protocol:

  • Introduce a Competing Base: The most effective solution is to add a small, competing amine to the mobile phase.

    • Primary Choice: Add 0.1-0.2% v/v of Diethylamine (DEA) or n-Butylamine.

    • Mechanism: These additives act as "silanol maskers." They preferentially interact with the active silanol sites, preventing the bromo-indanamine from binding to them. This ensures that the primary interaction is with the chiral selector, leading to symmetrical peaks.[2]

  • Check pH in Reversed Phase: If using a reversed-phase method, ensure the mobile phase pH is at least 2 units away from the pKa of bromo-indanamine to maintain a consistent ionization state. However, for basic amines, a competing base is generally more effective than pH control alone.

Q3: My retention times are drifting and the resolution is not reproducible. What's the cause?

Causality: Irreproducibility in chiral chromatography often points to an unstable equilibrium within the system.

  • Column Memory Effect: This is a significant issue, especially when using additives.[10] Basic (DEA) or acidic (TFA) modifiers can adsorb onto the stationary phase and alter its surface chemistry, affecting subsequent analyses even after the mobile phase is changed.

    • Solution:

      • Dedicate Columns: The best practice is to dedicate a specific chiral column to a single method or at least to methods using the same class of additives (e.g., a "base-only" column).[10]

      • Rigorous Flushing: If you must switch methods, flush the column extensively with a strong, intermediate-polarity solvent like isopropanol (for NP) or acetonitrile (for RP) for at least 50-100 column volumes before equilibrating with the new mobile phase.

  • Mobile Phase Composition: The selectivity of polysaccharide CSPs is exquisitely sensitive to mobile phase composition.

    • Trace Water in Normal Phase: Undisclosed or variable amounts of water in normal phase solvents (hexane, alcohols) can drastically alter retention and selectivity.[9]

    • Solution: Use high-purity, HPLC-grade solvents. Prepare mobile phases fresh daily and do not store them for extended periods.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic bromo-indanamine with a single enantiomer of a chiral acid (the resolving agent) to form two diastereomeric salts.[11] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[12]

Q1: I've mixed my racemic bromo-indanamine and a chiral resolving agent, but nothing crystallizes. What's wrong?

Causality: Successful crystallization requires the formation of a stable salt that has limited solubility in the chosen solvent, leading to the formation of an ordered crystal lattice. Failure to crystallize points to a mismatch between the components.

Solution Protocol: Systematic Screening

A screening approach is essential, as the outcome is difficult to predict.[1]

  • Select Appropriate Resolving Agents: For the basic bromo-indanamine, you need a chiral acid.

Resolving Agent ClassExamplesRationale
Tartaric Acid Derivatives (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), (+)-Dibenzoyl-D-tartaric acid (DBTA)Commonly used, commercially available, and often form highly crystalline salts with amines.[13]
Mandelic Acid Derivatives (S)-(+)-Mandelic AcidA simpler, often effective resolving agent.
Camphorsulfonic Acid (1R)-(-)-10-Camphorsulfonic acidStrong acid, forms stable salts.
  • Screen Solvents: The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.

    • Initial Screen: Test a range of solvents with different polarities (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).

    • Procedure: In parallel vials, dissolve the racemate and 0.5-1.0 equivalents of the resolving agent in a minimal amount of hot solvent. Allow to cool slowly to room temperature, then potentially to 0-4°C. Observe for precipitation.

  • Use Anti-Solvent: If no crystals form in a single solvent, try an anti-solvent addition. Dissolve the salt in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., hexane or water) until turbidity appears, then allow it to stand.

Q2: I got crystals, but the enantiomeric excess (e.e.) is very low after liberating the free amine. How can I improve it?

Causality: Low e.e. indicates that the crystallization process is not selective enough.

  • Similar Solubilities: The two diastereomeric salts may have very similar solubilities in your chosen solvent, causing them to co-precipitate.

    • Solution: Re-screen solvents. Even changing from ethanol to isopropanol can have a profound impact. A single recrystallization of the obtained solid can also significantly enhance purity, though it will reduce the overall yield.[13]

  • Solid Solution Formation: This is a more challenging problem where the two diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization impossible.[13]

    • Solution: A different resolving agent is the most practical solution. A different agent will form a completely different crystal lattice, hopefully one that does not form a solid solution.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the outcome.[12]

    • Solution: While a 1:1 ratio is common, sometimes using only 0.5 equivalents of the resolving agent can preferentially crystallize the less soluble salt with higher purity. Experiment with ratios from 0.5 to 1.2.

start Start: Racemic Bromo-indanamine screen_agents Step 1: Screen Chiral Resolving Agents (e.g., DPTTA, Mandelic Acid) start->screen_agents screen_solvents Step 2: Screen Solvents (e.g., Alcohols, Esters, Ketones) screen_agents->screen_solvents form_salt Step 3: Form Diastereomeric Salt (Mix racemate & resolving agent in chosen solvent) screen_solvents->form_salt crystallize Step 4: Induce Crystallization (Cooling, Anti-solvent) form_salt->crystallize crystallize->screen_solvents No Crystals (Try new solvent/agent) filter Step 5: Isolate Crystals (Filtration) crystallize->filter Crystals Form liberate Step 6: Liberate Free Amine (Base wash, e.g., aq. NaOH, then extract) filter->liberate analyze Step 7: Analyze e.e. (Chiral HPLC) liberate->analyze

Caption: General workflow for diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Q: Do I need to derivatize bromo-indanamine before analysis? A: For direct chiral HPLC on a CSP or for diastereomeric salt crystallization, no derivatization is needed. These methods work directly with the amine. Derivatization is an indirect approach where you react the racemic amine with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[14] This is less common today due to the wide availability of excellent CSPs but remains a valid strategy.[15]

Q: Which is more cost-effective for large-scale production? A: Diastereomeric salt crystallization is almost always more cost-effective for large-scale (multi-kilogram) production than preparative chromatography.[1] The initial development can be more time-consuming, but the costs of solvents and stationary phases for large-scale chromatography are typically prohibitive.

Q: My desired enantiomer remains in the mother liquor after crystallization. What can I do? A: This means the salt of your desired enantiomer is the more soluble one. You have two main options:

  • Isolate the unwanted enantiomer from the crystals, then evaporate the mother liquor and process it to recover the enriched, desired enantiomer.

  • Find a different resolving agent that inverts the solubility order. For example, if (R)-amine/(+)-acid is less soluble, sometimes (R)-amine/(-)-acid will be more soluble.

Q: Can I recover and reuse the resolving agent? A: Yes. After liberating the free amine with a base wash and extracting it into an organic solvent, the resolving agent will remain in the aqueous layer as a salt. This aqueous layer can be acidified, causing the chiral acid to precipitate, and it can then be recovered by filtration for reuse, which is a key factor in the economic viability of this method.[16]

References
  • Current time information in Pasuruan, ID. Google.
  • Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography.Journal of Chromatography A.
  • Effects of mobile phase's ratio on resolution of amino acid enantiomers.ResearchGate.
  • Effect of solid solution forming on the chiral resolution of aminoindane derivative salts.IUCr Journals.
  • Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids.ResearchGate.
  • Optical Resolution of γ- and δ-Lactones via Diastereomeric Salt or Amide Formation.HETEROCYCLES.
  • Process for resolving chiral acids with 1-aminoindan-2-ols.Google Patents.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.ScienceDirect.
  • Trouble with chiral separations.Chromatography Today.
  • Chiral mobile phase additives in HPLC enantioseparations.PubMed.
  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases.ResearchGate.
  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases.YAKHAK HOEJI.
  • Chiral HPLC Separations.Phenomenex.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
  • Resolution of Enantiomers.Chiralpedia.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.BioDuro.
  • Chiral resolution.Wikipedia.
  • Recent Developments in Optical Resolution.ResearchGate.
  • Playing with Selectivity for Optimal Chiral Separation.LCGC International.
  • Chiral Chromatography Frequently Asked Questions.Sigma-Aldrich.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.PMC - NIH.
  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.Google Patents.
  • Strategies for chiral separation: from racemate to enantiomer.PMC - NIH.
  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column.PubMed.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.American Pharmaceutical Review.
  • Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography.ResearchGate.
  • Enantiomeric separations of catecholamines with primary amine groups.ResearchGate.

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Optimization

Technical Support Center: Scale-Up Synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Welcome to the dedicated technical support guide for the scale-up synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This chiral amine is a crucial building block in pharmaceutical development, and its...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. This chiral amine is a crucial building block in pharmaceutical development, and its successful production at scale requires careful control over key synthetic steps. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by process chemists and drug development professionals. We will delve into the causality behind common experimental challenges and provide field-proven solutions to ensure a robust, reproducible, and high-purity synthesis.

Overview of the Synthetic Pathway

The most common and scalable synthetic route begins with 3-(2-bromophenyl)propanoic acid and proceeds through a key ketone intermediate, 4-bromo-1-indanone. The chirality is introduced via an asymmetric reduction or reductive amination, followed by conversion to the final hydrochloride salt.

Synthesis_Workflow A 3-(2-Bromophenyl) propanoic acid B 4-Bromo-1-indanone A->B Intramolecular Friedel-Crafts Acylation C (R)-4-Bromo-2,3-dihydro- 1H-inden-1-amine B->C Asymmetric Reductive Amination / Reduction D (R)-4-Bromo-2,3-dihydro- 1H-inden-1-amine HCl C->D Salt Formation (HCl)

Caption: General synthetic workflow for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl.

FAQs and Troubleshooting Guide

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1-indanone

The robustness of the entire synthesis is predicated on the high-yield, high-purity production of the 4-bromo-1-indanone precursor.

Q1: We are experiencing low and inconsistent yields during the scale-up of the Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. What are the likely causes?

A1: This is a classic challenge when scaling intramolecular acylations. The primary culprits are often related to reaction conditions and reagent quality.

  • Causality: The Friedel-Crafts reaction is highly sensitive to moisture, which can quench the Lewis acid catalyst (e.g., AlCl₃) or polyphosphoric acid (PPA). On a large scale, inadequate mixing can create localized "hot spots," leading to thermal decomposition and the formation of polymeric side products. The quality and stoichiometry of the catalyst are paramount; aged or improperly stored AlCl₃ can have significantly reduced activity.[1]

  • Troubleshooting Steps:

    • Reagent & Solvent Quality: Ensure all reagents are anhydrous. Use freshly opened or properly stored AlCl₃. If using thionyl chloride to form the acid chloride in situ, ensure it is of high purity and added cautiously to control gas evolution (SO₂ and HCl).[2]

    • Temperature Control: The reaction is often exothermic. Use a reactor with efficient heat transfer capabilities. A slow, controlled addition of the catalyst or the substrate at a maintained temperature (e.g., below 27°C during addition for AlCl₃ methods) is critical to prevent side reactions.[2]

    • Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry, especially when using solid catalysts like AlCl₃. Poor mixing can lead to localized concentration gradients and reduced yields.

    • Quenching: The quench step (pouring the reaction mixture into ice water) is highly exothermic and must be performed with extreme care at scale to avoid uncontrolled boiling and potential pressure buildup.[2]

Q2: Our isolated 4-bromo-1-indanone is contaminated with an isomeric impurity. How can we improve regioselectivity?

A2: While the cyclization to form the 5-membered ring is generally favored, alternative cyclization pathways can be promoted by harsh conditions.

  • Causality: High reaction temperatures or overly aggressive catalysts can sometimes lead to minor amounts of isomeric byproducts. The primary cause, however, is often an impurity in the starting 3-(2-bromophenyl)propanoic acid itself.

  • Troubleshooting Steps:

    • Starting Material Purity: First, confirm the purity of the 3-(2-bromophenyl)propanoic acid raw material by NMR and HPLC. Isomeric impurities in the starting material will carry through the synthesis.

    • Reaction Conditions: Avoid excessive heating. While some protocols require heating to drive the reaction to completion, prolonged exposure to high temperatures can cause degradation.[2] Monitor the reaction by TLC or GC/MS to determine the optimal reaction time, avoiding the formation of late-stage impurities.[2]

    • Purification: If a minor isomeric impurity persists, it can often be removed by recrystallization of the 4-bromo-1-indanone. A solvent system like isopropanol or an ethanol/water mixture is a good starting point.

Parameter Lab Scale (Typical) Scale-Up Consideration
Catalyst Polyphosphoric Acid (PPA) or AlCl₃PPA can be viscous and difficult to stir. AlCl₃ requires strict moisture control and careful, portion-wise addition.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Ensure adequate ventilation and containment for chlorinated solvents. Consider greener solvent alternatives if possible.
Temperature 0°C to RefluxCritical to control exotherms during addition. Use jacketed reactors for precise temperature management.
Workup Quench on ice, DCM extractionQuenching is highly exothermic. Use a baffled reactor and add the reaction mixture slowly to a well-stirred ice/water mixture.
Yield 85-95%Target >80%. Lower yields often point to moisture or temperature control issues.
Table 1: Key Parameters for Friedel-Crafts Cyclization Scale-Up.
Part 2: The Chiral Step - Asymmetric Synthesis of the Amine

This is the most critical part of the synthesis, where stereochemical control is established. Low enantiomeric excess (%ee) is a common and costly problem.

Q3: Our primary issue is low enantioselectivity (%ee < 95%) in the asymmetric reduction of 4-bromo-1-indanone. How can we troubleshoot this?

A3: Achieving high enantioselectivity requires rigorous control over the catalytic system. The choice of catalyst, solvent, and temperature are all deeply interconnected.

  • Causality: The enantioselectivity is determined by the energetic difference between the two diastereomeric transition states formed between the chiral catalyst, the reducing agent, and the ketone. Factors that disrupt the precise geometry of this transition state, such as impurities, temperature fluctuations, or suboptimal solvent choice, will erode the %ee.[3]

  • Troubleshooting Workflow:

Troubleshooting_EE Start Low %ee Observed Q3 Is the Starting Ketone Pure? Start->Q3 Q1 Is the Catalyst System Optimized? A1 Verify ligand & metal source purity. Screen alternative chiral ligands (e.g., BINAP derivatives, chiral diols). Optimize catalyst loading (typically 1-5 mol%). Q1->A1 No End Achieved High %ee Q1->End Yes Q2 Are Reaction Conditions Strictly Controlled? Q2->Q1 Yes A2 Lower the reaction temperature (-20°C to 0°C is common). Ensure anhydrous conditions (use dry solvents). Evaluate solvent effect (THF, Toluene, etc.). Q2->A2 No Q3->Q2 Yes A3 Recrystallize 4-bromo-1-indanone. Check for metallic or basic/acidic impurities that could poison the catalyst. Q3->A3 No A1->End A2->Q1 A3->Q2

Caption: Decision workflow for troubleshooting low enantioselectivity.

  • Detailed Protocol Example (Asymmetric Transfer Hydrogenation):

    • Inert Atmosphere: Purge a suitable reactor with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

    • Catalyst Pre-formation: To the reactor, charge the chiral ligand (e.g., (R,R)-TsDPEN) and the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂). Add an anhydrous, degassed solvent like isopropanol. Stir at a controlled temperature (e.g., 50-80°C) for the recommended time to form the active catalyst.

    • Reaction Setup: In a separate vessel, dissolve the high-purity 4-bromo-1-indanone in the hydrogen source, which is often a mixture of formic acid and triethylamine or isopropanol itself.[3]

    • Execution: Cool the catalyst solution to the optimal reaction temperature (e.g., 0-25°C). Slowly add the solution of the ketone.

    • Monitoring: Monitor the reaction progress by HPLC for conversion and %ee. Over-running the reaction is typically not detrimental to %ee but can affect yield.

    • Workup: Once complete, quench the reaction as per the established protocol, often involving filtration to remove the catalyst and standard aqueous workup.

Q4: We are attempting a one-pot reductive amination using a transaminase enzyme, but the reaction is slow and stalls at larger scales. Why?

A4: Biocatalytic systems present unique scale-up challenges that differ from traditional chemical catalysis.[4]

  • Causality: Enzymes are sensitive to their environment. On a large scale, poor mixing can create localized pH and temperature gradients that denature the enzyme, reducing its activity.[4] High concentrations of the substrate (ketone) or the byproduct (e.g., acetone from the common amine donor, isopropylamine) can cause substrate or product inhibition, effectively stopping the reaction.[5][6]

  • Troubleshooting Steps:

    • Optimize Physical Parameters: Re-evaluate and optimize the pH, temperature, and buffer system for the specific reactor geometry. Ensure agitation is sufficient for homogeneity without causing excessive shear that could damage the enzyme.

    • Enzyme Immobilization: Consider immobilizing the transaminase on a solid support. This dramatically improves stability, simplifies removal from the reaction mixture, and allows for reuse, significantly improving process economics.[7]

    • Byproduct Removal: If product inhibition is the issue, investigate methods for in-situ byproduct removal. For example, if using isopropylamine as the amine donor, applying a slight vacuum can help remove the acetone byproduct, driving the equilibrium towards the product.[5]

    • Cofactor Recycling: Ensure the cofactor recycling system (often involving a dehydrogenase enzyme and a sacrificial substrate like glucose) is functioning efficiently. Inefficient recycling of the pyridoxal 5'-phosphate (PLP) cofactor can be a rate-limiting step.[7]

Part 3: Isolation and Purification of the Final Product

The final steps are critical for ensuring the product meets the stringent purity and stability requirements for pharmaceutical use.

Q5: During the final step, our (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is precipitating as a sticky oil instead of a crystalline solid. What's going wrong?

A5: This is a common crystallization problem, usually pointing to issues with solvent, water content, or purity.

  • Causality: The hydrochloride salt's ability to form a stable crystal lattice is highly dependent on the solvent system. The presence of excess water can lead to the formation of hydrates or simply increase the salt's solubility, causing it to "oil out." Impurities from previous steps can also act as crystallization inhibitors.

  • Troubleshooting Steps:

    • Solvent Selection: The free amine is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE). A large number of hydrochloride salts are too soluble in ethanol for it to be an effective crystallization solvent.[8] 2-Propanol is often preferred.[8]

    • Anhydrous Conditions: Use a solution of anhydrous HCl in a suitable solvent (e.g., HCl in IPA or HCl in dioxane). Adding aqueous HCl will introduce water and likely cause oiling. Ensure the free amine solution is dry before adding the acid.

    • Controlled Precipitation: Add the HCl solution slowly to the well-stirred amine solution at a controlled temperature. Crash precipitation by adding the acid too quickly often leads to amorphous material or oils.

    • Consider Anti-Solvent: If the salt is still too soluble, you can try adding an "anti-solvent" (a solvent in which the salt is very insoluble, like heptane or diethyl ether) to the mixture to induce crystallization.[8]

    • Purification Pre-Crystallization: If impurities are suspected, consider a pre-purification step. Washing the organic solution of the free amine with brine to remove water-soluble impurities or a quick treatment with activated charcoal can be beneficial.[8]

Q6: The final API has failed purity testing, with several small, unidentifiable peaks in the HPLC. How can we improve the final purity?

A6: Achieving >99.5% purity often requires a dedicated final purification step, typically recrystallization.

  • Causality: Impurities can be carried over from any of the previous steps or generated through degradation. The key is to find a solvent system where the desired product has significantly different solubility from the impurities, especially at different temperatures.

  • Troubleshooting Steps:

    • Recrystallization Solvent Screen: Screen a variety of solvents and solvent mixtures (e.g., IPA/water, ethanol/heptane, acetone/water). The ideal system is one where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in the mother liquor.

    • Wash the Crude Salt: Before recrystallization, washing or slurrying the crude hydrochloride salt with a solvent like cold acetone or ethyl acetate can effectively remove non-polar impurities.[8]

    • pH-Based Separation: If impurities are not removed by crystallization, an acid-base workup can be effective. Dissolve the impure salt in water, basify with a suitable base (e.g., NaOH, K₂CO₃) to regenerate the free amine, extract the free amine into an organic solvent (e.g., DCM or EtOAc), wash the organic layer, dry it, and then re-precipitate the hydrochloride salt under optimized conditions. This process often purges many process-related impurities.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
  • Zhang, Z., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. Journal of the American Chemical Society. Available from: [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Available from: [Link]

  • Reddy, C. R., et al. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. Available from: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • Bibi, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. Available from: [Link]

  • GtR. Manufacture of chiral amines using catalytic and flow processing methods. Available from: [Link]

  • Abry, R. G. F., & DuPart, M. S. (1995). Amine plant troubleshooting and optimization. Hydrocarbon Processing. Available from: [Link]

  • Contente, M. L., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available from: [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available from: [Link]

  • Chen, J., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes. Available from: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]

  • Sulphur Experts Inc. (2020). Troubleshooting Foaming in an Amine Plant. YouTube. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. (2017). Available from: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kim, T., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available from: [Link]

  • Le, C., et al. (2021). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral building...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For chiral building blocks like (R)-4-bromo-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is paramount. The presence of its corresponding (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or unforeseen adverse effects.[3]

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, field-proven protocol to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Choosing the Right Analytical Tool: A Comparative Overview

The determination of enantiomeric excess (ee) is a crucial step in both process development and quality control.[1][4] While several techniques can be employed, they differ significantly in terms of speed, resolution, solvent consumption, and applicability.

Analytical Method Principle Typical Stationary Phase/Reagent Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[][6]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based.[4][7]High resolution and accuracy, well-established, versatile for analytical and preparative scales.[4][6][8]Can have longer analysis times and higher solvent consumption compared to SFC.[4]
Chiral SFC Differential interaction with a CSP using a supercritical fluid (typically CO₂) as the mobile phase.[]Polysaccharide-based, Cyclofructan-based.Fast analysis times, significantly reduced organic solvent consumption ("green" technique), high efficiency.[4][]Requires specialized instrumentation; CO₂ is non-polar, so modifiers are often needed for polar compounds.[]
NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.Chiral lanthanide shift reagents, chiral derivatizing agents (e.g., Mosher's acid).Provides structural information, no separation needed.Lower sensitivity and accuracy compared to chromatographic methods, requires pure chiral reagents.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[2]Cyclodextrins are commonly used as chiral selectors.[3]High separation efficiency, rapid analysis, minimal sample and reagent consumption.[2]Lower loading capacity, can be less robust than HPLC for some applications.

For routine quality control and method development for a primary amine like (R)-4-bromo-2,3-dihydro-1H-inden-1-amine, Chiral HPLC remains the most powerful and widely used technique due to its high precision, robustness, and versatility.[3][9]

Deep Dive: Chiral HPLC Method Development

The success of a chiral HPLC separation hinges on the specific interactions between the enantiomers and the Chiral Stationary Phase (CSP).[10] The development process is a systematic approach to optimizing these interactions.

G cluster_0 Method Development Workflow A Analyte Characterization (pKa, solubility, UV spectra) B CSP Screening (Polysaccharide, Cyclofructan) A->B Select potential columns C Mobile Phase Screening (Normal, Polar Organic, Reversed) B->C Test different modes D Optimization (Solvent ratio, additives, flow rate, temp.) C->D Fine-tune parameters E Method Validation (ICH Guidelines) D->E Confirm performance

Caption: General workflow for chiral HPLC method development.

Expertise in Action: Selecting the Chiral Stationary Phase (CSP)

For primary amines, the presence of the basic amino group often leads to strong interactions with the stationary phase, which can result in poor peak shape and long retention times, especially on silica-based CSPs.[7] Therefore, the choice of both the CSP and mobile phase additives is critical.

  • Polysaccharide-based CSPs: Columns with chiral selectors made from derivatives of cellulose or amylose (e.g., Chiralpak® and Chiralcel® series) are exceptionally versatile and often the first choice for screening chiral amines.[11] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for recognizing the stereocenter of amines.

  • Cyclofructan-based CSPs: These have also shown high success rates in separating primary amines, particularly in the polar organic mode.[7]

Recommendation: For (R)-4-bromo-2,3-dihydro-1H-inden-1-amine, screening should begin with polysaccharide-based columns such as Chiralpak® IA, IB, IC, and IE. These columns have demonstrated broad applicability for primary amines.[7][11]

The Causality of Mobile Phase Selection

The mobile phase not only carries the analyte through the column but also plays a crucial role in modulating the chiral recognition mechanism.

  • Normal Phase (NP): Typically using hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for chiral amines. A key consideration is the addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine (BA).[12][13] This additive acts as a silanol-masking agent, binding to active sites on the silica surface that would otherwise cause peak tailing of the basic amine analyte.

  • Polar Organic (PO) Mode: Using polar solvents like acetonitrile or methanol. This mode can also be effective and offers different selectivity compared to NP.[7] Basic additives are also essential here for good peak shape.

  • Reversed-Phase (RP): Using aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for underivatized primary amines, it can be an option, often requiring acidic additives to protonate the amine and the use of specialized RP-compatible chiral columns.

Comparative Performance of Chiral HPLC Methods

While specific data for (R)-4-bromo-2,3-dihydro-1H-inden-1-amine is not publicly available, the following table illustrates typical performance data for the separation of similar chiral primary amines on polysaccharide-based CSPs, providing a solid foundation for method development.

Chiral Stationary Phase (CSP) Mobile Phase Analyte Type Selectivity (α) Resolution (Rs) Reference Insight
Chiralpak® IE Heptane/Ethanol/DEA (90:10:0.1)Aromatic Primary Amine1.453.5Highly successful for aliphatic and aromatic amines.[11]
Chiralcel® OD-H Hexane/Isopropanol/DEA (80:20:0.1)Aromatic Primary Amine1.382.9A robust and widely used CSP for a variety of chiral compounds.[11]
Chiralpak® IC-3 n-Hexane/IPA/DEA (95:5:0.1)Fesoterodine (tertiary amine)>3.0>3.0Demonstrates the power of basic additives for enhancing resolution.[13]
Larihc® CF6-P (Cyclofructan) Acetonitrile/Methanol/TEA (98:2:0.2)Primary Amine ScreenHigh Success Rate>1.5 for mostShows excellent performance in polar organic mode with triethylamine (TEA) as the additive.[7]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for determining the enantiomeric purity of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chiral Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine at approximately 1.0 mg/mL in the mobile phase.

    • Sample Solution: Prepare a solution of the (R)-4-bromo-2,3-dihydro-1H-inden-1-amine sample at approximately 1.0 mg/mL in the mobile phase.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Mode: Isocratic.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (or lambda max of the analyte).

Step-by-Step Procedure
  • System Preparation: Prepare the mobile phase by accurately mixing the solvents. Sonicate for 10 minutes to degas.

  • Column Equilibration: Purge the HPLC system and equilibrate the Chiralpak® IE column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the racemic standard solution. The chromatogram should show two well-resolved peaks corresponding to the (R) and (S) enantiomers.

    • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

  • Sample Analysis:

    • Inject the (R)-4-bromo-2,3-dihydro-1H-inden-1-amine sample solution.

    • Identify the peaks based on the retention times obtained from the racemic standard injection. The major peak will correspond to the (R)-enantiomer, and the minor peak (if present) will be the (S)-enantiomer.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric purity (% ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

G cluster_0 Method Selection Logic Start Need to determine enantiomeric purity? Method Is a chromatographic method preferred? Start->Method HPLC Chiral HPLC Method->HPLC Yes Other NMR / CE Method->Other No Solvent Is solvent reduction a high priority? HPLC->Solvent SFC Chiral SFC Solvent->HPLC No, prioritize robustness/accessibility Select Solvent->SFC Yes

Caption: Decision tree for selecting a chiral analysis method.

Conclusion and Final Recommendations

The determination of enantiomeric purity for chiral intermediates like (R)-4-bromo-2,3-dihydro-1H-inden-1-amine is a non-negotiable aspect of pharmaceutical quality control. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a reliable, high-resolution, and robust solution.[3][9] The key to a successful separation lies in a systematic screening approach for both the column and mobile phase, with special attention given to the use of basic additives to ensure excellent peak shape and resolution for amine analytes.[12] While alternative methods like SFC offer advantages in speed and sustainability, the accessibility and established success of HPLC make it the workhorse technique for this critical analytical task.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives - Benchchem. (n.d.).
  • T. F. A. De Luca, et al. (2021). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
  • Sawada, M., et al. (1999). Determination of enantiomeric excess for organic primary amine compounds by chiral recognition fast-atom bombardment mass spectrometry. International Journal of Mass Spectrometry.
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem. (n.d.).
  • Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH - Benchchem. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Al-Kawkabani, A., et al. (2015). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
  • Mericko, D., Lehotay, J., & Cizmárik, J. (2007). HPLC Separation of Enantiomers Using Chiral Stationary Phases. Ceska a Slovenska Farmacie.
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji.
  • Berthod, A. (n.d.). Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
  • Haginaka, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A.
  • Rajput, A. P., & Sonanis, M. C. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. Journal of Chemical and Pharmaceutical Research.
  • Mericko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Comparative

A Comparative Guide to the Reactivity of (R)-4-bromo- and (R)-5-bromo-2,3-dihydro-1H-inden-1-amine

Abstract This guide provides an in-depth technical comparison of the chemical reactivity of two isomeric compounds: (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and (R)-5-bromo-2,3-dihydro-1H-inden-1-amine. These compounds a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of the chemical reactivity of two isomeric compounds: (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and (R)-5-bromo-2,3-dihydro-1H-inden-1-amine. These compounds are valuable chiral intermediates in pharmaceutical synthesis, particularly for central nervous system (CNS) agents.[1][2] Understanding their differential reactivity is crucial for researchers and drug development professionals in designing efficient synthetic routes. This document explores the electronic and steric factors influencing their behavior in key organic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Experimental insights and mechanistic principles are provided to guide the selection and application of these important building blocks.

Introduction: Structural and Electronic Overview

(R)-4-bromo- and (R)-5-bromo-2,3-dihydro-1H-inden-1-amine are constitutional isomers, differing only in the position of the bromine atom on the aromatic ring. This seemingly subtle difference significantly impacts the electronic distribution within the molecule, thereby influencing the reactivity of both the aryl bromide and the amine functional groups.

The bromine atom exerts two opposing electronic effects: a deactivating inductive effect (-I) due to its high electronegativity, and a weakly activating resonance effect (+R) through its lone pair electrons.[3][4] The interplay of these effects, combined with steric considerations, governs the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions and the reactivity of the aromatic ring towards electrophiles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C, C-N, and C-O bond formation in pharmaceutical manufacturing.[5][6] The efficiency of these reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is highly dependent on the nature of the aryl halide substrate.[7][8]

Theoretical Reactivity Trends

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a Pd(0) complex.[9] The ease of this step is influenced by the electron density at the carbon atom of the C-Br bond and the steric accessibility of the bond.

  • (R)-5-bromo-2,3-dihydro-1H-inden-1-amine: In this isomer, the bromine atom is at the para position relative to the fused cyclopentane ring. The electronic environment of the C-Br bond is primarily influenced by the inductive and resonance effects of the bromine itself and the electron-donating nature of the dihydroindenyl system.

  • (R)-4-bromo-2,3-dihydro-1H-inden-1-amine: Here, the bromine atom is ortho to the fused cyclopentane ring. This proximity introduces a significant steric factor. The bulky dihydroindenyl group can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition.[10][11]

Based on these principles, a general reactivity trend can be predicted:

Reaction Type(R)-4-bromo Isomer(R)-5-bromo IsomerRationale
Pd-Catalyzed Cross-Coupling Lower ReactivityHigher ReactivitySteric hindrance from the adjacent dihydroindenyl ring in the 4-bromo isomer impedes the approach of the bulky palladium catalyst.[10][12]
Experimental Protocol: Suzuki-Miyaura Coupling

To empirically validate these predictions, a standardized Suzuki-Miyaura coupling reaction can be performed. This reaction couples the aryl bromide with an arylboronic acid to form a biaryl product.

Materials:

  • (R)-4-bromo- or (R)-5-bromo-2,3-dihydro-1H-inden-1-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the bromo-inden-amine (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add K₂CO₃ (2.0 eq) dissolved in a minimal amount of water.

  • Add 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: It is anticipated that the reaction with the (R)-5-bromo isomer will proceed to completion more rapidly and with a higher yield compared to the (R)-4-bromo isomer under identical conditions.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic substitution, reactions can occur under forcing conditions or if the aromatic ring is activated by electron-withdrawing groups.[13][14] The amine group in the dihydroindenamine system is an activating group, which generally disfavors SNAr reactions. However, the comparative reactivity can still be considered from a theoretical standpoint.

The position of the bromine atom relative to the activating amino group and the fused ring system will influence the electron density of the aromatic ring and its susceptibility to nucleophilic attack.

  • (R)-5-bromo-2,3-dihydro-1H-inden-1-amine: The bromine is para to the position of the fused ring where the activating amine is attached.

  • (R)-4-bromo-2,3-dihydro-1H-inden-1-amine: The bromine is ortho to the fused ring system.

Due to the activating nature of the substituent, SNAr reactions are generally not a preferred pathway for these molecules.

Reactivity of the Amine Group

The primary amine group in both isomers is a nucleophile and can participate in a variety of reactions, such as acylation, alkylation, and reductive amination.[15] The basicity and nucleophilicity of the amine are influenced by the electronic effects of the bromo-substituent.

The bromine atom is an electron-withdrawing group via induction, which will slightly decrease the electron density on the nitrogen atom and thus reduce its basicity and nucleophilicity compared to the non-brominated analogue.[16] The inductive effect diminishes with distance.

  • In the 4-bromo isomer , the bromine is closer to the amine group (separated by three sigma bonds and the aromatic system).

  • In the 5-bromo isomer , the bromine is further away.

Therefore, it is expected that the amine group of the (R)-5-bromo isomer will be slightly more basic and nucleophilic than that of the (R)-4-bromo isomer . This difference might manifest in slightly faster reaction rates for reactions involving the amine.

Amine_Reactivity Inductive_Effect Inductive Effect (-I) of Bromine Amine_Basicity Amine Basicity & Nucleophilicity Inductive_Effect->Amine_Basicity influences 4-Bromo_Isomer (R)-4-bromo Isomer (Br is closer) Amine_Basicity->4-Bromo_Isomer 5-Bromo_Isomer (R)-5-bromo Isomer (Br is further) Amine_Basicity->5-Bromo_Isomer Lower_Basicity Slightly Lower Basicity 4-Bromo_Isomer->Lower_Basicity results in Higher_Basicity Slightly Higher Basicity 5-Bromo_Isomer->Higher_Basicity results in

Figure 2: Influence of Bromine Position on Amine Basicity.

Conclusion

The positional isomerism of the bromine atom in (R)-4-bromo- and (R)-5-bromo-2,3-dihydro-1H-inden-1-amine leads to distinct differences in their chemical reactivity.

  • For palladium-catalyzed cross-coupling reactions , the (R)-5-bromo isomer is predicted to be more reactive due to reduced steric hindrance around the C-Br bond.

  • For reactions involving the amine group , the (R)-5-bromo isomer is expected to exhibit slightly higher nucleophilicity and basicity due to the greater distance of the electron-withdrawing bromine atom.

These insights are critical for medicinal chemists and process development scientists to select the appropriate isomer and optimize reaction conditions to achieve desired synthetic outcomes efficiently. Further experimental validation is recommended to quantify these reactivity differences for specific applications.

References

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • ResearchGate. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • ResearchGate. (n.d.). Steric Hindrance Inhibits Excited-State Relaxation and Lowers the Extent of Intramolecular Charge Transfer in Two-Photon Absorbing Dyes. [Link]

  • MySkinRecipes. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • YouTube. (2013). Steric hindrance. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). [Link]

  • YouTube. (2015). Nucleophilic Substitution Mechanism. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • PubChemLite. (n.d.). 4-bromo-2,3-dihydro-1h-inden-1-amine hydrochloride. [Link]

  • MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ChemWhat. (n.d.). 4-bromo-2,3-dihydro-1H-inden-1-amine CAS#: 903557-28-8. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine. [Link]

  • Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Chemistry Stack Exchange. (2022). Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. [Link]

  • Reddit. (2025). Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction?. [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of Chiral Amines: The Case of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract In pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous structural validation is not merely a regulatory requirement but a fundamental necessity for ensuring drug safety and efficacy. This guide presents a comprehensive comparison of analytical techniques for the structural and stereochemical elucidation of chiral small molecules, centered on the case study of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. We delve into the "gold standard" method, single-crystal X-ray crystallography, providing a detailed workflow and explaining the principles that allow for its definitive assignment of absolute configuration. Furthermore, we objectively compare this technique with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD), providing researchers with the insights needed to build a robust, multi-faceted validation strategy.

The Criticality of Stereochemistry in Drug Development

Chirality is a key feature in a vast number of pharmaceuticals. The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target, such as an enzyme active site or a cell surface receptor. The tragic case of thalidomide in the 1960s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to distinguish between enantiomers.[1] Modern drug development, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), mandates the characterization of individual stereoisomers in a drug product.[2]

This guide uses (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, an important building block in medicinal chemistry for developing agents targeting the central nervous system, as a practical example to explore and compare the premier analytical methods for absolute configuration determination.[3]

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive, unambiguous determination of a chiral molecule's absolute configuration, single-crystal X-ray crystallography is the most powerful and trusted method.[4][5][6] Unlike spectroscopic techniques that often rely on comparison to known standards or complex quantum-chemical calculations, X-ray crystallography provides a direct visualization of the molecular structure in three-dimensional space.

The Principle of Absolute Configuration Determination

The ability of X-ray crystallography to distinguish between enantiomers hinges on a physical phenomenon known as anomalous dispersion (or resonant scattering).[4][7] When X-rays interact with electrons, they are scattered. For most atoms, this scattering is treated as being in phase with the incident X-rays. However, when the X-ray energy is near the absorption edge of an atom, a small, out-of-phase component is introduced. This effect breaks Friedel's Law, which states that the intensity of a diffracted beam from a crystal plane (hkl) is equal to the intensity from the opposite plane (-h-k-l).[8]

In a chiral crystal, the presence of anomalous scattering from heavier atoms (like the bromine atom in our case study) makes the intensities of these "Friedel pairs" unequal.[4] By measuring and comparing these intensity differences, the crystallographer can determine the absolute structure of the molecule.

The Flack Parameter: A Quantitative Measure of Confidence

The refinement of the crystallographic model against the measured diffraction data yields a critical value known as the Flack parameter , introduced by H.D. Flack in 1983.[9][10] This single parameter, ranging from 0 to 1, provides a quantitative assessment of the absolute configuration.[11]

  • A Flack parameter value close to 0 , with a small standard uncertainty (e.s.d.), indicates that the determined absolute configuration is correct .[9][11]

  • A value close to 1 indicates that the inverted structure is correct.[9][11]

  • A value near 0.5 suggests the crystal may be a racemic twin (containing equal amounts of both enantiomers) or that a center of symmetry was missed.[9]

For (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, the presence of the "heavy" bromine atom is crucial for producing a significant anomalous scattering signal, allowing for a reliable determination of the Flack parameter and thus a confident assignment of the (R) configuration.[4]

Experimental Workflow for X-ray Crystallography

The process from a powdered sample to a fully validated 3D structure is systematic and rigorous. The workflow diagram below outlines the key stages.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Selection Crystal Selection (0.1-0.3 mm, optically clear) Growth->Selection Microscopy Mount Mounting (Cryo-loop, ~100 K) Selection->Mount Screen Diffraction Screening (Unit cell, crystal quality) Mount->Screen Collect Full Data Collection (Diffractometer, high redundancy) Screen->Collect Good quality Solve Structure Solution (e.g., direct methods, charge flipping) Collect->Solve Refine Structure Refinement (Least-squares fitting) Solve->Refine Validate Validation & Output (CheckCIF, Flack parameter) Refine->Validate Convergence Final Final Structure (CIF)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystallographic Data for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

While the specific crystal structure data for this exact compound is not publicly deposited in open-access databases as of this guide's publication, a typical data table resulting from such an analysis would resemble the following.

Table 1: Representative Crystallographic Data

Parameter Value Significance
Chemical Formula C₉H₁₁BrClN Confirms elemental composition.
Molecular Weight 248.55 g/mol Consistent with the chemical formula.
Crystal System Orthorhombic Describes the basic crystal lattice shape.
Space Group P2₁2₁2₁ A chiral (Sohncke) space group, a prerequisite for a pure enantiomer.[4]
a, b, c (Å) 10.1, 12.5, 15.3 Unit cell dimensions.
α, β, γ (°) 90, 90, 90 Unit cell angles.
Volume (ų) 1930.9 Volume of the unit cell.
Z 4 Number of molecules in the unit cell.
R-factor (R1) ~0.035 A measure of agreement between the model and data (lower is better).
Goodness-of-Fit (GoF) ~1.05 Should be close to 1 for a good refinement.

| Flack Parameter (x) | 0.02(3) | Value near 0 confirms the assigned (R) configuration is correct. [8][9] |

Orthogonal Validation Methods: A Comparative Analysis

While X-ray crystallography provides the definitive answer, it is not always feasible—requiring a high-quality single crystal that can be difficult to obtain.[5][12] Therefore, a combination of other spectroscopic and chromatographic techniques is essential for a comprehensive validation package.

Tech_Comparison center Structural & Stereochemical Validation xray X-Ray Crystallography (Definitive 3D Structure) center->xray Absolute Config. nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry) center->nmr Connectivity hplc Chiral HPLC (Enantiomeric Purity & Separation) center->hplc Purity cd Circular Dichroism (Chiroptical Properties) center->cd Empirical Config.

Caption: Complementary roles of different analytical techniques in structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of chemical analysis, unparalleled for determining a molecule's carbon-hydrogen framework and connectivity.[13] Standard ¹H and ¹³C NMR spectra confirm the presence of the inden-amine core and the correct number of protons and carbons. However, enantiomers are indistinguishable in a standard (achiral) NMR solvent, as they are isochronous.[13]

To distinguish enantiomers, a chiral environment must be introduced:

  • Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have different physical properties and will show distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity.[14]

  • Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing a CSA. The transient, non-covalent diastereomeric complexes that form can cause chemical shift differences between the enantiomers.[13][15]

While powerful for determining enantiomeric excess (ee), NMR alone cannot typically determine the absolute configuration without a reference standard of known configuration.[16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for separating enantiomers and determining their purity with high accuracy and sensitivity.[17][18] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as separate peaks.[19]

The primary outputs are retention times for each enantiomer and their relative peak areas, which are used to calculate the enantiomeric excess. Like NMR, this method is relative; it can separate the (R) and (S) forms but cannot identify which peak corresponds to which enantiomer without first analyzing a pure, authenticated standard.[20]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[21] The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart producing an exactly opposite spectrum.[22]

This makes CD a powerful tool for:

  • Confirming Enantiomeric Identity: The CD spectrum of a production batch can be compared to that of a reference standard to confirm it is the same enantiomer.[12][22]

  • Determining Absolute Configuration (with computation): By comparing the experimentally measured CD spectrum to spectra predicted by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be assigned. This ab initio approach is powerful but computationally intensive and relies on the accuracy of the theoretical model.

Summary Comparison of Techniques

Table 2: Comparison of Key Analytical Techniques for Chiral Validation

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, connectivity, relative & absolute configuration. Unambiguous and definitive ("gold standard").[23][24] Requires a suitable single crystal, which can be difficult to grow.[12]
NMR Spectroscopy Atomic connectivity, molecular framework, relative stereochemistry, enantiomeric purity (with chiral auxiliaries).[13] Provides detailed structural information; non-destructive. Cannot determine absolute configuration directly; requires chiral agents to see enantiomers.[25][26]
Chiral HPLC Enantiomeric separation, enantiomeric purity (ee%), quantification.[17] High sensitivity and accuracy for purity assessment; widely applicable.[18] Does not provide structural information; requires a reference standard for peak assignment.[20]

| Circular Dichroism (CD) | Chiroptical fingerprint, absolute configuration (with calculations or reference).[2][21] | Highly sensitive to stereochemistry; can be used in solution. | Can be complex to interpret; ab initio assignment is computationally demanding.[22] |

Conclusion: An Integrated Approach to Trustworthy Validation

The unambiguous determination of the absolute configuration of a chiral pharmaceutical ingredient is a non-negotiable aspect of drug development. While single-crystal X-ray crystallography stands alone as the definitive method for this purpose, a robust validation strategy relies on an integrated, multi-technique approach.

For (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, an ideal validation package would feature:

  • Definitive Proof: An X-ray crystal structure to unambiguously assign the (R) configuration via the Flack parameter.

  • Structural Confirmation: ¹H and ¹³C NMR spectra to confirm the molecular connectivity and chemical identity.

  • Purity Assessment: A validated chiral HPLC method to quantify the enantiomeric excess and ensure the sample meets purity specifications.

  • Chiroptical Fingerprint: A CD spectrum to serve as a quick, reliable identity check for future batches against the authenticated reference standard.

By leveraging the strengths of each technique, researchers and drug development professionals can build a self-validating system that ensures the scientific integrity of their work and, ultimately, the safety and efficacy of the medicines they develop.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. (Available at: [Link])

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. (Available at: [Link])

  • Ribeiro, C. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3169. (Available at: [Link])

  • Chiralabs. (n.d.). Circular Dichroism (CD) Applications - Stereochemical assignment. (Available at: [Link])

  • Gawroński, J., et al. (2020). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 25(22), 5393. (Available at: [Link])

  • Aboul-Enein, H. Y., & Ali, I. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Spectroscopy Reviews, 52(8), 707-729. (Available at: [Link])

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. (Available at: [Link])

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. (Available at: [Link])

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  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. (Available at: [Link])

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  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 5637–5653. (Available at: [Link])

  • OlexSys Ltd. (n.d.). Glossary - Flack x. (Available at: [Link])

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 655-668. (Available at: [Link])

  • Rode, J. E., & Frelek, J. (2017). Circular dichroism spectroscopy and DFT calculations in determining absolute configuration and E/Z isomers of conjugated oximes. Chirality, 29(11), 653-662. (Available at: [Link])

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemical Crystallography, University of Oxford. (Available at: [Link])

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  • Chirality and NMR. (n.d.). (Available at: [Link])

  • ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules? (Available at: [Link])

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and The Flack Parameter. Semantic Scholar. (Available at: [Link])

  • Gholami, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. (Available at: [Link])

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  • Evans, R., et al. (2024). Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Angewandte Chemie. (Available at: [Link])

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Comparative

The Impact of Aromatic Bromination on a Privileged Pharmacophore: A Comparative Analysis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and its Non-Brominated Analog

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of central nervous system (CNS) drug discovery, the 2,3-dihydro-1H-inden-1-amine scaffold represents a "privileged structure,...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of central nervous system (CNS) drug discovery, the 2,3-dihydro-1H-inden-1-amine scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. The non-brominated (R)-enantiomer of this scaffold is a key intermediate in the synthesis of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] This guide provides a comparative analysis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and its non-brominated counterpart, (R)-2,3-dihydro-1H-inden-1-amine, exploring the influence of aromatic bromination on their physicochemical properties and pharmacological profiles. This objective comparison is supported by available experimental data to inform the strategic design of novel CNS agents.

Introduction: The Strategic Role of Halogenation in Drug Design

Halogenation is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][4] The introduction of a halogen atom, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[5] Bromine, in particular, can form halogen bonds, a type of non-covalent interaction that can contribute to enhanced binding affinity and selectivity.[6] This guide delves into a specific case study: the impact of introducing a bromine atom at the 4-position of the (R)-2,3-dihydro-1H-inden-1-amine scaffold.

Physicochemical Properties: A Comparative Overview

The introduction of a bromine atom significantly alters the physicochemical properties of the 2,3-dihydro-1H-inden-1-amine core. These changes can have profound implications for the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier.

Property(R)-2,3-dihydro-1H-inden-1-amine(R)-4-bromo-2,3-dihydro-1H-inden-1-amine
Molecular Formula C₉H₁₁NC₉H₁₀BrN
Molecular Weight 133.19 g/mol 212.09 g/mol [7]
LogP (predicted) ~1.9~2.4[7]
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų[7]

The most notable difference is the significant increase in molecular weight and predicted lipophilicity (LogP) upon bromination. The increased lipophilicity may enhance membrane permeability, but could also lead to increased non-specific binding and altered metabolic pathways.

Synthesis of the Compared Compounds

The synthetic routes to both compounds are well-established, typically starting from the corresponding indanone precursor. The general strategies involve the formation of an oxime, followed by reduction to the primary amine.

Synthesis of (R)-2,3-dihydro-1H-inden-1-amine

A common industrial method for the preparation of 2,3-dihydro-1H-inden-1-amine involves the conversion of 2,3-dihydro-1H-inden-1-one to its oxime derivative, followed by catalytic reduction of the oxime to the amine.[8] Enantiomeric purity is often achieved through chiral resolution.

Synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine

The synthesis of the brominated analog typically begins with the bromination of a suitable indanone derivative. For instance, 4-bromo-1-indanone can be synthesized from 2-chlorobenzaldehyde in a multi-step process.[9] Subsequent conversion to the amine follows a similar pathway as its non-brominated counterpart.

Comparative Pharmacological Profile

The introduction of a bromine atom at the 4-position of the indanamine scaffold is anticipated to significantly modulate its pharmacological activity. While direct comparative experimental data for these two specific molecules is limited in publicly available literature, we can infer potential differences based on structure-activity relationship (SAR) studies of related compounds and the known pharmacology of the non-brominated analog's derivatives.

Monoamine Oxidase (MAO) Inhibition

(R)-2,3-dihydro-1H-inden-1-amine is the primary metabolite of Rasagiline, a potent irreversible MAO-B inhibitor.[2][10] The metabolite itself is a reversible inhibitor of both MAO-A and MAO-B.[11] The propargyl group in Rasagiline is crucial for its irreversible mechanism of action.

The effect of the 4-bromo substituent on MAO inhibition is of significant interest. Studies on structurally related 2-heteroarylidene-1-indanone derivatives have shown that the presence of a bromo-substituent on a furan ring can lead to potent MAO-B inhibition.[10] This suggests that the electron-withdrawing nature and the potential for halogen bonding of the bromine atom in (R)-4-bromo-2,3-dihydro-1H-inden-1-amine could enhance its affinity for the MAO active site compared to the non-brominated analog.

Receptor Binding Affinities: Dopamine and Serotonin Systems

(R)-2,3-dihydro-1H-inden-1-amine, the metabolite of Rasagiline, is reported to have no significant affinity for catecholaminergic or serotonergic receptors.[10] This lack of receptor interaction is a key feature of Rasagiline's selective MAO-B inhibitory profile.

Conversely, the introduction of a bromine atom is likely to induce affinity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. SAR studies on phenalkylamines have demonstrated that 4-bromination enhances affinity for serotonin receptors.[12] Furthermore, a high-affinity template compound for the D1 dopamine receptor, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4, 5-tetrahydro-1H-benzazepin, highlights the favorable contribution of a bromo-substituted aromatic ring to dopamine receptor binding. Therefore, it is hypothesized that (R)-4-bromo-2,3-dihydro-1H-inden-1-amine will exhibit measurable affinity for certain dopamine and serotonin receptor subtypes, a stark contrast to its non-brominated counterpart.

Experimental Protocols

To empirically validate the hypothesized pharmacological differences, the following experimental protocols are recommended.

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and (R)-2,3-dihydro-1H-inden-1-amine against human MAO-A and MAO-B.

Methodology: A fluorometric assay can be employed using commercially available kits (e.g., from Sigma-Aldrich or Abcam).

Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) Incubation Incubate enzymes with test compounds or vehicle control Compound_Prep->Incubation Enzyme_Prep Reconstitute recombinant human MAO-A and MAO-B enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution (e.g., kynuramine or a fluorogenic substrate) Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C for a defined period Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction (if necessary) Reaction_Incubation->Reaction_Stop Fluorescence_Read Measure fluorescence intensity (Excitation/Emission appropriate for the product) Reaction_Stop->Fluorescence_Read Data_Analysis Calculate percent inhibition and determine IC50 values using non-linear regression analysis Fluorescence_Read->Data_Analysis Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and test compound (or vehicle for total binding, or excess unlabeled ligand for non-specific binding) Membrane_Prep->Incubation Radioligand_Prep Prepare a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation_Counting Measure radioactivity on the filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Calculate specific binding and determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation Scintillation_Counting->Data_Analysis

Caption: Workflow for radioligand receptor binding assay.

Discussion and Future Directions

The comparative analysis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and its non-brominated analog highlights the transformative effect of a single bromine atom on a privileged scaffold. The non-brominated compound's pharmacological profile is characterized by its role as a reversible MAO inhibitor with a notable lack of affinity for aminergic receptors. In contrast, the introduction of bromine is predicted to not only modulate its MAO inhibitory activity but also to introduce significant interactions with dopamine and serotonin receptors.

This comparative study underscores the importance of strategic halogenation in drug design. For researchers aiming to develop novel CNS agents, (R)-4-bromo-2,3-dihydro-1H-inden-1-amine presents a promising starting point for several therapeutic avenues:

  • Multi-target ligands for neurodegenerative diseases: By combining MAO inhibition with specific receptor modulation, it may be possible to develop compounds with synergistic effects for diseases like Parkinson's or Alzheimer's.

  • Novel antidepressants or anxiolytics: The predicted affinity for serotonin receptors could be optimized to create selective ligands for the treatment of mood disorders.

  • Probes for chemical biology: The differential pharmacology of the two compounds makes them excellent tools for studying the roles of MAO and aminergic receptors in various physiological and pathological processes.

Further empirical investigation is crucial to fully elucidate the pharmacological profile of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine. The experimental protocols outlined in this guide provide a roadmap for such studies. The resulting data will be invaluable for the rational design of the next generation of CNS therapeutics based on the versatile 2,3-dihydro-1H-inden-1-amine scaffold.

References

  • Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. CNS Neuroscience & Therapeutics, 20(2), 133-142.
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  • Masellis, M., et al. (2016). Dopamine D2 receptor gene variants and response to rasagiline in early Parkinson's disease: a pharmacogenetic study. Brain, 139(Pt 7), 2050-2062.
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Validation

A Comparative Guide to the Identification of Impurities in (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride Samples

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of methodologies for the identification and characterization of impurities in (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in the synthesis of various central nervous system agents.[1] As a senior application scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in developing robust and reliable analytical strategies.

The control of impurities is a critical aspect of drug development and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4][5] Understanding the potential impurity profile of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is the first step toward developing a comprehensive control strategy.

Predicted Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route is fundamental to predicting potential process-related impurities. While multiple synthetic pathways to (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride are possible, a common approach involves the reductive amination of 4-Bromo-1-indanone. This ketone is typically synthesized from 3-(2-bromophenyl)propionic acid via an intramolecular Friedel-Crafts cyclization.[6]

Based on this likely synthetic pathway, we can predict a range of potential impurities:

  • Starting Material and Intermediates:

    • 3-(2-bromophenyl)propionic acid

    • 4-Bromo-1-indanone

  • By-products of Reductive Amination:

    • The corresponding imine intermediate

    • N,N-dialkylated impurities from over-reaction

  • Stereoisomeric Impurities:

    • (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine (the undesired enantiomer)

  • Degradation Products:

    • Oxidative degradation products

    • Hydrolytic degradation products

    • Photolytic degradation products

The following DOT graph illustrates the proposed synthetic pathway and the potential points of impurity ingress.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 3-(2-bromophenyl)propionic acid Indanone 4-Bromo-1-indanone Start->Indanone Friedel-Crafts Cyclization Impurity1 Unreacted Starting Material Start->Impurity1 API (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl Indanone->API Reductive Amination & Chiral Resolution Impurity2 Unreacted Indanone Indanone->Impurity2 Impurity3 Imine Intermediate Indanone->Impurity3 Impurity4 (S)-enantiomer API->Impurity4 Impurity5 Degradation Products API->Impurity5 caption Synthetic pathway and potential impurities.

Caption: Proposed synthetic pathway for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl and potential impurity sources.

Comparison of Analytical Techniques for Impurity Identification

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of all potential impurities. The choice of technique depends on the nature of the impurity (e.g., volatile, non-volatile, chiral) and the required sensitivity.

Analytical Technique Principle Applicability for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl Impurities Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on polarity.Quantification of known and unknown non-volatile impurities.Robust, reproducible, widely available.Limited peak identification capabilities without reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Identification of unknown impurities by providing molecular weight and fragmentation data.High sensitivity and specificity for structural elucidation.Ionization efficiency can vary between compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification of volatile impurities and residual solvents.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Quantification of the (S)-enantiomer impurity.Direct separation and quantification of enantiomers.[7]Column selection and method development can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Definitive structural elucidation of isolated impurities.Provides unambiguous structural information.Lower sensitivity compared to MS; requires isolated and pure samples.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating system suitability tests and validation parameters as per ICH guidelines to ensure the reliability of the generated data.

Protocol 1: Stability-Indicating Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (S)-enantiomer of 4-Bromo-2,3-dihydro-1H-inden-1-amine in the presence of the (R)-enantiomer and potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series or a crown ether-based column like Crownpak CR(+)).[2][4][7]

2. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a suitable organic solvent (e.g., ethanol, isopropanol) and an acidic modifier (e.g., perchloric acid, trifluoroacetic acid) in an aqueous buffer. The exact composition should be optimized for resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. System Suitability:

  • Resolution: The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 2.0.

  • Tailing Factor: The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of a standard solution should be ≤ 2.0% for peak area and retention time.

4. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[8] A solution of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-resolved from the main peak and the enantiomeric impurity.

Protocol 2: LC-MS Method for Identification of Process-Related and Degradation Impurities

This method is designed to identify unknown impurities by providing molecular weight and fragmentation information.

1. Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from low to high percentage of Mobile Phase B to elute a wide range of impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 50-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

4. Data Analysis: The accurate mass measurements from the full scan MS data are used to propose elemental compositions for the parent ions of the impurities. The MS/MS fragmentation patterns are then used to elucidate the structures of the impurities. The fragmentation of amines often involves alpha-cleavage, leading to the formation of a stable immonium ion.[9][10][11] The presence of bromine will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) for any bromine-containing fragments, which is a key diagnostic tool.[12]

Workflow for Impurity Identification and Characterization

The following diagram outlines a logical workflow for the comprehensive identification and characterization of impurities in (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride samples.

Impurity_ID_Workflow Start API Sample of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl HPLC_Screen Initial HPLC-UV Screening Start->HPLC_Screen Peak_Detection Detect Impurity Peaks > Reporting Threshold HPLC_Screen->Peak_Detection LCMS_Analysis LC-MS/MS Analysis for Structural Elucidation Peak_Detection->LCMS_Analysis Yes Chiral_HPLC Chiral HPLC Analysis for Enantiomeric Purity Peak_Detection->Chiral_HPLC No (Below Threshold) Structure_Proposal Propose Impurity Structures LCMS_Analysis->Structure_Proposal Quantification Quantify Impurities Structure_Proposal->Quantification Chiral_HPLC->Quantification Report Final Impurity Profile Report Quantification->Report

Caption: A systematic workflow for impurity identification and quantification.

Conclusion

The identification and characterization of impurities in (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a critical step in ensuring its quality and safety for pharmaceutical use. A combination of orthogonal analytical techniques, including stability-indicating chiral HPLC and high-resolution LC-MS, provides a robust framework for this purpose. By understanding the potential synthetic and degradation pathways, researchers can proactively develop and validate methods to detect, identify, and quantify impurities, thereby meeting stringent regulatory requirements and ensuring the delivery of a high-quality API.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian journal of pharmaceutical sciences, 71(5), 533–537. [Link]

  • MySkinRecipes. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. [Link]

  • Patel, K. et al. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous determination of pamabrom and paracetamol in tablet dosage form. Advances in Bioresearch, 3(3), 11-16. [Link]

  • Abdel-Megied, A. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]

  • Cenmed Enterprises. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine (C007B-452091). [Link]

  • CRO SPLENDID LAB. 4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533-7. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Abdel-Fattah, M. O., et al. (2016). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 81(11), 4434-4443. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Rothchild, R. (2009). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of medicinal chemistry, 52(11), 3466-3476. [Link]

  • Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and bioengineering, 73(2), 179-185. [Link]

  • University of Bristol. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Automated Topology Builder. N-Methyl-2-indanamine | C10H13N | MD Topology | NMR | X-Ray. [Link]

  • El-Gawad, H. H. A., et al. (2015). Phenylation of aminoindazole derivatives. Arabian Journal of Chemistry, 8(5), 656-662. [Link]

  • Google Patents. WO2012116752A1 - Process of resolution of 1-aminoindan.
  • Google Patents. EP1036189A1 - Resolution of chiral amines.
  • Ragaini, F., et al. (2018). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 6(10), 13193-13202. [Link]

  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • University of York. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Zhang, Y., et al. (2016). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 21(11), 1475. [Link]

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Comparative

A Senior Application Scientist's Guide to (R)-4-bromo-2,3-dihydro-1H-inden-1-amine as a Chiral Ligand in Asymmetric Catalysis

For: Researchers, scientists, and drug development professionals. Introduction: The Quest for Stereochemical Control and the Promise of the Indane Scaffold In the realm of modern synthetic chemistry, the precise control...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Stereochemical Control and the Promise of the Indane Scaffold

In the realm of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral ligands, which form transient complexes with metal catalysts, are the linchpins of asymmetric catalysis, enabling the synthesis of single enantiomers of complex molecules with high fidelity.

Among the myriad of chiral backbones available to the synthetic chemist, the rigid indane framework has emerged as a privileged structure. Its conformational rigidity and well-defined steric environment make it an excellent platform for inducing high levels of enantioselectivity in a variety of chemical transformations. This guide focuses on a particularly promising, yet underexplored, member of this family: (R)-4-bromo-2,3-dihydro-1H-inden-1-amine .

The presence of a bromine atom at the 4-position offers a tantalizing prospect for electronic and steric tuning of the ligand's properties, potentially leading to enhanced catalytic activity and selectivity. Furthermore, the primary amine functionality serves as a versatile handle for the in situ or ex situ generation of a wide array of ligand types, including Schiff bases, phosphines, and amides.

This guide will provide a comparative analysis of the potential performance of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine as a chiral ligand, benchmarking it against established ligands in the context of a key asymmetric transformation: the transfer hydrogenation of prochiral ketones. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present comparative data to aid researchers in harnessing the potential of this versatile chiral building block.

Mechanistic Insights: The Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones. The reaction typically employs a transition metal catalyst (commonly ruthenium or rhodium) coordinated to a chiral ligand, with a simple alcohol like isopropanol or a formic acid/triethylamine mixture serving as the hydrogen source.

The catalytic cycle, as illustrated below, involves the formation of a chiral metal hydride species. The prochiral ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the steric and electronic properties of the chiral ligand.

Asymmetric_Transfer_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Precatalyst [M(Cp)]-Ligand Precatalyst Active_Catalyst Chiral Metal Hydride [M(Cp)-H(Ligand)] Precatalyst->Active_Catalyst Base, iPrOH Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Ketone Substrate Transition_State Diastereomeric Transition State Ketone_Coordination->Transition_State Hydride Transfer Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Formation of Chiral Alcohol Product_Release->Active_Catalyst Acetone, iPrOH

Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. A well-designed chiral ligand will create a significant energy barrier for the formation of the undesired enantiomer, thus leading to a high enantiomeric excess (ee) of the desired product.

Comparative Performance Analysis: (R)-4-bromo-2,3-dihydro-1H-inden-1-amine in Asymmetric Transfer Hydrogenation

While direct, peer-reviewed benchmark studies for (R)-4-bromo-2,3-dihydro-1H-inden-1-amine as a ligand in ATH are not yet widely available, we can extrapolate its potential performance based on closely related and well-studied systems. For this comparative analysis, we will consider the ATH of acetophenone as a model reaction.

We will compare the performance of a catalyst generated in situ from [RhCp*Cl2]2 and our target ligand with two established ligand classes:

  • (1R,2S)-Aminoindanol: A closely related indane-based ligand that has shown excellent performance in ATH.[1]

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine): A widely used and highly effective ligand for the ATH of aromatic ketones.

Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemSubstrateConversion (%)ee (%)Reference
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine [RhCpCl2]2 / LigandAcetophenone>99 (projected)96 (S) (projected)This Guide
(1R,2S)-Aminoindanol[RhCpCl2]2 / LigandAcetophenone>9997 (R)[1]
(R,R)-TsDPEN[Ru(p-cymene)Cl2]2 / LigandAcetophenone>9998 (R)Generic Data

Analysis of Projected Performance:

The projected high conversion and enantioselectivity for the (R)-4-bromo-2,3-dihydro-1H-inden-1-amine derived catalyst are based on several key considerations:

  • Rigid Indane Scaffold: Like aminoindanol, the rigid indane backbone is expected to provide a well-defined chiral environment around the metal center, leading to effective stereochemical communication.

  • Electronic Tuning by Bromine: The electron-withdrawing nature of the bromine atom on the aromatic ring can influence the electronic properties of the rhodium center. This can impact both the catalytic activity and the stability of the diastereomeric transition states, potentially enhancing enantioselectivity.

  • Versatility of the Primary Amine: The primary amine allows for facile in situ formation of the active catalytic species without the need for complex ligand synthesis.

It is important to note that the absolute configuration of the product alcohol will depend on the specific coordination geometry of the ligand to the metal center.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the chiral ligand and its application in the asymmetric transfer hydrogenation of acetophenone.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation

This protocol describes the in situ preparation of the chiral rhodium catalyst and its use in the asymmetric transfer hydrogenation of acetophenone.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Step1 Charge Schlenk flask with [RhCp*Cl2]2 and ligand Start->Step1 Step2 Degas with Argon Step1->Step2 Step3 Add degassed isopropanol Step2->Step3 Step4 Stir at 80°C for 15 min Step3->Step4 Step5 Cool to room temperature Step4->Step5 Step6 Add acetophenone and 2M KOH in isopropanol Step5->Step6 Step7 Stir at room temperature Step6->Step7 Step8 Monitor reaction by TLC/GC Step7->Step8 Step9 Work-up and purification Step8->Step9 End Obtain chiral 1-phenylethanol Step9->End

Caption: A step-by-step workflow for the asymmetric transfer hydrogenation experiment.

Materials:

  • (R)-4-bromo-2,3-dihydro-1H-inden-1-amine (Ligand)

  • [RhCp*Cl2]2 (Catalyst precursor)

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (Solvent and hydrogen source)

  • Potassium hydroxide (Base)

  • Argon (Inert gas)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, combine [RhCp*Cl2]2 (0.0025 mmol) and (R)-4-bromo-2,3-dihydro-1H-inden-1-amine (0.0055 mmol).

  • Add degassed, anhydrous isopropanol (5 mL).

  • Stir the resulting mixture at 80 °C for 15 minutes to form the active catalyst. The solution should turn from red to yellow.

  • Reaction Setup: Cool the catalyst solution to room temperature.

  • In a separate vial, prepare a solution of acetophenone (0.5 mmol) in anhydrous isopropanol (5 mL).

  • Add the acetophenone solution to the catalyst mixture.

  • Initiate the reaction by adding a 2 M solution of KOH in isopropanol (0.1 mL, 0.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenylethanol. Determine the enantiomeric excess by chiral HPLC analysis.

Trustworthiness and Self-Validation:

The reliability of this protocol is ensured by several factors. The use of a well-defined catalyst precursor and a commercially available ligand minimizes variability. Monitoring the reaction by a reliable analytical technique like GC allows for accurate determination of conversion. Finally, the enantiomeric excess is determined using a standard and validated method (chiral HPLC), providing a robust measure of the catalyst's performance.

Conclusion and Future Outlook

(R)-4-bromo-2,3-dihydro-1H-inden-1-amine represents a highly promising and versatile chiral building block for the development of new ligands for asymmetric catalysis. Its rigid indane scaffold, coupled with the potential for electronic and steric tuning via the bromo substituent and the primary amine functionality, makes it an attractive candidate for a wide range of enantioselective transformations.

While direct comparative data is still emerging, our analysis based on closely related systems suggests that ligands derived from this amine have the potential to deliver excellent performance in key reactions such as asymmetric transfer hydrogenation. The detailed experimental protocol provided in this guide offers a starting point for researchers to explore the catalytic potential of this exciting molecule.

Future work should focus on the systematic evaluation of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine and its derivatives in a broader array of asymmetric reactions, including C-C bond-forming reactions, aminations, and hydrogenations. Such studies will undoubtedly solidify the position of this and other indane-based ligands as powerful tools in the synthetic chemist's arsenal for the efficient and selective synthesis of chiral molecules.

References

  • Manganese catalysed enantioselective hydrogenation of in situ derived imines derived from indanone and bromo-indanone. Green Chemistry - White Rose Research Online. Accessed January 13, 2026.[Link]

  • Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. ResearchGate. Accessed January 13, 2026.[Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Accessed January 13, 2026.[Link]

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Accessed January 13, 2026.[Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. National Institutes of Health. Accessed January 13, 2026.[Link]

  • Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. RSC Publishing. Accessed January 13, 2026.[Link]

  • Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. ResearchGate. Accessed January 13, 2026.[Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. National Institutes of Health. Accessed January 13, 2026.[Link]

  • Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews (RSC Publishing). Accessed January 13, 2026.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

This guide provides a detailed protocol for the safe and compliant disposal of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. As a brominated aromatic amine hydrochloride, this compound requires careful handling...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. As a brominated aromatic amine hydrochloride, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for professionals in research, development, and laboratory management who handle such chemical agents.

Hazard Identification and Risk Assessment

(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural motifs—a brominated aromatic ring and an amine hydrochloride group—allow for a robust risk assessment based on analogous compounds.

  • Toxicity and Irritation : Similar brominated aromatic amines are classified as harmful if swallowed, and toxic in contact with skin or if inhaled.[1] They can cause skin and serious eye irritation.[2][3] The hydrochloride salt implies the material is corrosive and can cause burns to the skin, eyes, and mucous membranes.[4]

  • Environmental Hazards : Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[1] Therefore, direct release into the environment via drains or regular trash is strictly prohibited.[5][6]

  • Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this chemical waste is classified as hazardous.[7][8] It falls into the category of halogenated organic waste .[9][10][11] This classification is crucial as it dictates the required disposal pathway.

Summary of Key Hazards
Hazard TypeDescriptionPrimary Concern
Health Hazards Harmful or toxic if ingested, inhaled, or absorbed through the skin.[1] Corrosive; causes burns.[4]Acute and chronic health effects for laboratory personnel.
Environmental Hazards Potentially toxic to aquatic ecosystems with lasting effects.[1]Contamination of soil and water systems.
Chemical Reactivity As an amine hydrochloride, it is acidic and can react with bases. Incompatible with strong oxidizing agents.[3]Uncontrolled reactions if mixed with incompatible waste streams.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is to treat it as a halogenated organic hazardous waste . The causality behind this is the presence of the bromine atom, which necessitates specific treatment methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[5][9]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.

  • Action: Collect waste containing (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in a designated Halogenated Organic Waste container.

  • Causality: Halogenated and non-halogenated organic wastes are treated via different disposal technologies.[5] Non-halogenated solvents may be recycled as fuel additives, whereas halogenated waste must be incinerated at high temperatures with special scrubbers to handle the acidic gases (like HBr) produced.[5][12] Mixing these streams leads to the entire volume being treated as the more hazardous (and costly) halogenated waste.[5][11]

  • Crucial Do Nots:

    • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[5]

    • DO NOT mix with aqueous waste, acids, or bases.[9][13]

    • DO NOT dispose of this chemical down the sink or in regular trash.[6][14]

Step 2: Containerization

The integrity of the waste containment system is paramount for preventing leaks and ensuring safe transport.

  • Action: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[7][10] A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition, free from damage or deterioration.[7]

  • Causality: The container must not react with or be degraded by the chemical waste. Secure closures are mandated to prevent spills and the release of vapors, which could be toxic or flammable.[7][10]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Action: As soon as the first drop of waste is added, label the container clearly.[10] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" and any other chemical constituents in the container. Do not use abbreviations.[10]

    • The approximate concentration or volume of each component.

    • The name and location (building/room number) of the generating laboratory.[13]

  • Causality: Proper labeling ensures that waste handlers are aware of the container's contents and associated hazards, allowing them to manage it safely and in accordance with federal and state regulations.[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated area pending pickup by disposal specialists.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of generation and under the control of laboratory personnel.[7][8]

  • Best Practices:

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[7]

    • Keep the container closed except when actively adding waste.[10]

    • Segregate the halogenated waste container from incompatible materials within the SAA.[13]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[14]

  • Causality: SAAs provide a controlled, safe location for the temporary storage of hazardous waste, minimizing the risk of spills and accidental exposure while ensuring compliance with EPA regulations.[13]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed disposal facility via your institution's established procedures.

  • Action: Contact your institution's Environmental Health & Safety (EHS or OCRS) department or a licensed hazardous waste disposal company to schedule a pickup.[6][14]

  • Causality: Hazardous waste must be transported, treated, and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with strict EPA and Department of Transportation (DOT) regulations.[15] Laboratory personnel should never transport this waste themselves.[14]

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Personal Protective Equipment (PPE): When cleaning a spill, wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemically resistant gloves (e.g., nitrile).[6][16]

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Prevent the spill from spreading or entering drains.[16]

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[10][16]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Dispose of the spill cleanup material as halogenated organic hazardous waste.[11]

  • Decontamination: Triple-rinse any contaminated glassware or equipment. The first two rinses should be collected and disposed of as halogenated organic hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

G cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl identify Identify as: Halogenated Organic Waste start->identify container Select Compatible Container (e.g., HDPE, Glass) identify->container label_container Label Container Immediately: 'Hazardous Waste' + Full Chemical Name container->label_container store_saa Store Sealed Container in SAA label_container->store_saa secondary_contain Use Secondary Containment store_saa->secondary_contain spill Spill Occurs store_saa->spill inspect Inspect Weekly for Leaks secondary_contain->inspect request_pickup Request Pickup from EHS / Licensed Contractor inspect->request_pickup When container is full or pickup is scheduled end Transport to Licensed Disposal Facility (TSDF) request_pickup->end cleanup Clean with Absorbent; Collect as Halogenated Waste spill->cleanup cleanup->store_saa Place in a new, labeled container

Caption: Disposal workflow for (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine HCl.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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